Chlorpheniramine-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661870 | |
| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-60-7 | |
| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Chlorpheniramine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification processes for Chlorpheniramine-d6, a deuterated isotopologue of the first-generation antihistamine, chlorpheniramine. The incorporation of deuterium atoms into the N,N-dimethyl moiety makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This guide outlines the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.
Synthesis of this compound
The synthesis of this compound follows a convergent chemical strategy, analogous to the established synthesis of chlorpheniramine. The key difference lies in the introduction of the deuterated N,N-dimethyl group via a deuterated alkylating agent. The overall synthesis can be broken down into two main stages: the formation of the chlorpheniramine core structure and the subsequent introduction of the deuterated moiety.
A widely utilized synthetic route for chlorpheniramine involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of a strong base like sodium amide to form 4-chlorophenyl(pyridin-2-yl)acetonitrile. This intermediate is then alkylated with a suitable dimethylaminoethyl halide.[1][2] For the synthesis of this compound, the alkylating agent is a deuterated version, namely N,N-bis(methyl-d3)-2-chloroethylamine or a related derivative.[3][4]
Synthesis Pathway
The logical workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Synthesis pathway of this compound Maleate.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles for analogous reactions.
Step 1: Synthesis of 4-chlorophenyl(pyridin-2-yl)acetonitrile
-
To a stirred suspension of sodium amide in an anhydrous solvent such as toluene, add 4-chlorophenylacetonitrile at room temperature.
-
After the initial reaction subsides, add 2-chloropyridine dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-chlorophenyl(pyridin-2-yl)acetonitrile.
Step 2: Synthesis of this compound
-
To a solution of 4-chlorophenyl(pyridin-2-yl)acetonitrile in an anhydrous solvent, add a strong base such as sodium amide.
-
To this mixture, add a solution of N,N-bis(methyl-d3)-2-chloroethylamine hydrochloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude this compound free base.
Step 3: Formation of this compound Maleate Salt
-
Dissolve the crude this compound free base in a suitable solvent such as isopropanol.
-
Add a solution of maleic acid in the same solvent.
-
Stir the mixture, which may be followed by cooling, to induce crystallization of the maleate salt.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., methyl tert-butyl ether), and dry under vacuum to obtain this compound maleate.[3]
| Parameter | Value | Reference |
| Starting Materials | 4-chlorophenylacetonitrile, 2-chloropyridine, N,N-bis(methyl-d3)-2-chloroethylamine HCl, Maleic Acid | [1][2][3] |
| Typical Solvents | Toluene, Isopropanol, Methyl tert-butyl ether | [3] |
| Bases | Sodium Amide | [2] |
| Reaction Conditions | Varies; typically room temperature to reflux | [2] |
| Typical Overall Yield | Not explicitly reported for d6, but analogous non-deuterated synthesis can have yields around 60-70% | |
| Isotopic Enrichment | >98% (typical for commercially available deuterated reagents) | |
| Chemical Purity | >98% (achievable with proper purification) |
Purification of this compound
Purification of the final product is crucial to ensure its suitability as an internal standard. The primary methods employed are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the final purity.
Purification Workflow
The following diagram illustrates a typical purification workflow for this compound Maleate.
Caption: Purification and analysis workflow for this compound Maleate.
Experimental Protocols: Purification
Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A common eluent system for amines is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing.
-
Dissolve the crude this compound free base in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Recrystallization
-
Dissolve the this compound maleate salt in a minimal amount of a hot solvent, such as isopropanol.[3]
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Purification Technique | Parameters | Typical Outcome |
| Column Chromatography | Adsorbent: Silica GelEluent: Gradient of Methanol in Dichloromethane or Ethyl Acetate/Hexanes (with Triethylamine) | Removal of polar and non-polar impurities. |
| Recrystallization | Solvent System: Isopropanol/Methyl tert-butyl ether | High purity crystalline solid. |
| Purity Analysis (HPLC) | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Phosphate BufferDetection: UV at ~220-265 nm | Purity assessment (>98%).[5] |
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to appropriate safety measures. The successful synthesis and purification of high-purity this compound will enable accurate and reliable quantitative studies in drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN110963962A - Novel chlorpheniramine maleate crystal and preparation method thereof - Google Patents [patents.google.com]
- 4. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]
- 5. lcms.cz [lcms.cz]
Chlorpheniramine-d6: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Chlorpheniramine-d6, a deuterated isotopologue of Chlorpheniramine. This information is critical for its application in pharmaceutical research and development, particularly its use as an internal standard in pharmacokinetic and metabolic studies.
Chemical and Physical Properties
This compound is the deuterated form of Chlorpheniramine, a first-generation antihistamine. The deuterium labeling is typically on the N,N-dimethyl group. It is commonly available as the free base or as a maleate salt. The key chemical and physical properties are summarized below.
| Property | This compound | This compound Maleate Salt |
| Synonyms | 2-[p-Chloro-α-(2-dimethyl-aminoethyl)benzyl]pyridine-d6, Chlorprophenpyridamine-d6 | (±)-Chlorpheniramine-d6, 3-(4-chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine maleate |
| CAS Number | 1185054-60-7[1][2] | 1219806-45-7[3][4] |
| Molecular Formula | C₁₆H₁₃D₆ClN₂[1] | C₂₀H₁₇D₆ClN₂O₄[4] |
| Molecular Weight | 280.83 g/mol [1][2] | 396.90 g/mol [3][4] |
| Appearance | Yellow Oil[1] | A solid[5] |
| Melting Point | Not available | 125-127 °C[6] |
| Solubility | Not available | Slightly soluble in Methanol and Water[5] |
| Purity | Not available | ≥99% deuterated forms (d₁-d₆)[5] |
Stability and Storage
The stability of a compound is paramount for its use as a reference standard and in pharmaceutical formulations. While specific stability studies on this compound are not extensively published, the stability profile of its non-deuterated counterpart, Chlorpheniramine Maleate, provides a strong indication of its behavior.
Key Stability Characteristics:
-
Light Sensitivity : Chlorpheniramine is sensitive to light, and exposure can accelerate its decomposition[7]. Therefore, it should be stored in light-resistant containers[7].
-
Thermal Stability : The compound is stable under standard ambient conditions (room temperature). However, studies on cough syrups containing Chlorpheniramine Maleate have shown increased degradation at elevated temperatures (45°C and 60°C)[8].
-
pH and Solution Stability : The maleate moiety of Chlorpheniramine Maleate has been shown to degrade in aqueous solutions over time, even at room temperature[9]. This degradation did not affect the chlorpheniramine portion of the molecule[9]. The degradation of the maleate can lead to the formation of adducts, for instance with other active ingredients like phenylephrine in a formulation[10][11].
-
Incompatibilities : The compound should be kept away from incompatible materials such as oxidizing agents[7]. Formulations containing other ingredients, such as ephedrine hydrochloride, have been shown to increase the degradation rate of Chlorpheniramine Maleate[8][12].
Recommended Storage Conditions:
To ensure its integrity, this compound should be stored in a tightly closed container in a dry and well-ventilated place[7]. Depending on the supplier and intended duration of storage, recommendations vary from room temperature to refrigeration (2-8°C) or freezing (-20°C) for long-term storage[1][7][13].
Hazardous Decomposition Products:
Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[7].
Experimental Protocols
The quantification of Chlorpheniramine and its deuterated standard is typically performed using chromatographic techniques. This compound is an ideal internal standard for quantification by GC- or LC-MS because it co-elutes with the non-deuterated analyte but is distinguishable by its mass[5][13][14].
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of Chlorpheniramine in pharmaceutical formulations and biological samples[15]. A stability-indicating method is crucial to separate the active ingredient from any potential degradants.
Example HPLC Protocol for Chlorpheniramine and Maleate:
-
Objective : To simultaneously determine Chlorpheniramine and its maleate counter-ion and separate them from degradation products.
-
Column : Mixed-mode columns, such as Coresep 100, can be effective as they retain compounds through multiple mechanisms and can provide good peak shape for basic compounds like chlorpheniramine without ion-pairing reagents[16].
-
Mobile Phase : A common mobile phase consists of methanol or acetonitrile as the organic solvent, with a buffer (e.g., phosphate buffer) to control the pH[15]. The composition can be optimized to achieve the desired separation.
-
Detection : UV detection at a wavelength of 265 nm is suitable for Chlorpheniramine Maleate[8].
-
Internal Standard : For quantitative analysis of Chlorpheniramine, this compound is the preferred internal standard when using mass spectrometry detection. For UV detection, a structurally similar compound with a distinct retention time, such as m-hydroxybenzoic acid, can be used[9].
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.
-
Objective : To identify potential degradation pathways and degradation products of this compound under various stress conditions.
-
Methodology :
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to a range of stress conditions as recommended by ICH guidelines (Q1A(R2)):
-
Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis : e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation : e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation : Heat the solid drug substance and a solution at a high temperature (e.g., 80°C).
-
Photodegradation : Expose the solution to light under controlled conditions (e.g., Xenon lamp).
-
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the stressed samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
-
Visualizations
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a Forced Degradation Study of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(4-Chlorophenyl)-N,N-bis((~2~H_3_)methyl)-3-(pyridin-2-yl)propan-1-amine | C16H19ClN2 | CID 45038670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Maleate Salt | C20H23ClN2O4 | CID 45038671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. spectrumrx.com [spectrumrx.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. clearsynth.com [clearsynth.com]
- 14. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 15. ijrpr.com [ijrpr.com]
- 16. helixchrom.com [helixchrom.com]
Decoding the Certificate of Analysis for Chlorpheniramine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the deuterated internal standard, Chlorpheniramine-d6. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, accuracy, and reliability of analytical results in research and drug development. This document will break down the key components of a this compound CoA, present the data in a clear and accessible format, and provide detailed methodologies for the analytical techniques used.
Understanding the Role of a Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a chemical reference standard like this compound, the CoA is a critical quality document that provides evidence of its identity, purity, and isotopic enrichment.[1][2] The quality and purity of reference standards are paramount for achieving scientifically valid results in analytical testing.[1][2]
This compound is a labeled form of Chlorpheniramine, an antihistamine, and is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The deuterium labels provide a distinct mass difference from the unlabeled analyte, allowing for accurate quantification.
Anatomy of a this compound Certificate of Analysis
A typical CoA for this compound is structured to provide a comprehensive overview of the material's quality. The following sections are generally included:
-
Product Information: This section contains basic identifiers for the material, including the product name, catalog number, batch or lot number, and CAS number.
-
Physical and Chemical Properties: This includes information such as the chemical formula, molecular weight, and appearance.
-
Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to characterize the material. Each test result is compared against a predefined specification.
-
Experimental Protocols: Detailed descriptions of the methods used to obtain the analytical data.
-
Quality Assurance Statement: A declaration from the quality assurance department that the batch meets the required standards.
Data Presentation: A Summary of Analytical Tests
The quantitative data from a representative this compound Certificate of Analysis is summarized in the tables below for easy reference and comparison.
Table 1: Product Information and Physical Properties
| Parameter | Specification | Result |
| Product Name | This compound Maleate | This compound Maleate |
| Catalog Number | Varies by supplier | CS-O-06482 (Example)[3] |
| Batch Number | Unique identifier | B-CPD6-12345 |
| CAS Number | 1219806-45-7[3] | 1219806-45-7 |
| Chemical Formula | C₁₆H₁₃D₆ClN₂ · C₄H₄O₄ | C₁₆H₁₃D₆ClN₂ · C₄H₄O₄ |
| Molecular Weight | 396.90 g/mol | 396.90 g/mol |
| Appearance | White to off-white solid | White solid |
Table 2: Purity and Identity Analysis
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.8% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (MS) | ESI-MS | Conforms to structure | Conforms |
Table 3: Isotopic Purity Analysis
| Test | Method | Specification | Result |
| Isotopic Enrichment | ESI-MS | ≥ 98 atom % D | 99.5 atom % D |
| Isotopic Distribution (d₆) | ESI-MS | Report results | 99.1% |
| Isotopic Distribution (d₅) | ESI-MS | Report results | 0.8% |
| Isotopic Distribution (d₀) | ESI-MS | Report results | < 0.1% |
Table 4: Residual Solvent Analysis
| Test | Method | Specification | Result |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are essential for understanding how the analytical data was generated and for replicating the analysis if necessary.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-performance liquid chromatography is a widely used technique for determining the purity of pharmaceutical compounds by separating them from any potential impurities.[6][7][8][9]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of this compound Maleate is prepared in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, as well as to determine its isotopic composition.[10][11][12][13][14][15]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Orbitrap HRMS) with an electrospray ionization (ESI) source.[10][11][12][14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 100-500
-
Sample Infusion: The sample is dissolved in methanol at a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.
-
Identity Confirmation: The measured mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass of this compound.
-
Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks (d₀ to d₆) are measured. The isotopic enrichment is calculated by summing the contributions of the deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule. For deuterated compounds, it also confirms the positions of the deuterium labels. Quantitative NMR (qNMR) can be used for purity determination.[16][17][18][19][20]
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD)
-
Nucleus: ¹H (Proton)
-
Experiment: 1D proton NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Analysis: The ¹H NMR spectrum is analyzed to ensure that the chemical shifts and coupling patterns are consistent with the known structure of Chlorpheniramine. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.
Visualizing the Analytical Workflow and Key Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships involved in the analysis of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moravek.com [moravek.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. veeprho.com [veeprho.com]
- 9. mastelf.com [mastelf.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism and Application of Chlorpheniramine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of precision and accuracy is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification by correcting for analytical variability. This technical guide provides an in-depth examination of Chlorpheniramine-d6, a deuterated analog of the H1-antihistamine Chlorpheniramine, and its mechanism of action as an internal standard. We will explore the core principle of isotope dilution mass spectrometry, detail its application in a validated bioanalytical workflow, present quantitative performance data, and illustrate the key concepts with clear, structured diagrams.
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the isotopically heavy analog (this compound) is added to a sample at the earliest stage of preparation.[1]
Mechanism of Action:
This compound is chemically and structurally identical to the native analyte, Chlorpheniramine, except that six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2][3] This subtle modification has profound analytical implications:
-
Physicochemical Equivalence: The deuterated standard exhibits nearly identical physicochemical properties to the analyte, including polarity, solubility, extraction efficiency, and chromatographic retention time.[1][4] This ensures that both compounds behave in the same manner throughout the entire analytical process, from extraction and cleanup to injection.[1]
-
Correction for Variability: Any loss of the analyte during sample preparation or fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer) will be mirrored by a proportional loss or fluctuation in the internal standard.[1][5]
-
Mass-Based Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference conferred by the deuterium atoms.
By measuring the ratio of the analyte's signal to the internal standard's signal, the analysis effectively normalizes for a wide range of potential errors.[1] This ratio remains constant even if absolute signal intensities vary, providing a highly accurate and precise measurement of the true analyte concentration.[1][4]
Pharmacological Context: Chlorpheniramine's Mechanism of Action
To fully appreciate its application, it is useful to understand the primary role of Chlorpheniramine. It is a first-generation antihistamine that functions as a potent inverse agonist of the histamine H1 receptor.[6] When histamine, released during an allergic response, binds to H1 receptors, it initiates a signaling cascade that leads to symptoms like increased vascular permeability and sensory nerve stimulation.[7] Chlorpheniramine competitively blocks histamine from binding to these H1 receptors, thereby inhibiting this cascade and alleviating allergic symptoms.[7]
Figure 1: Chlorpheniramine's H1 Receptor Antagonist Pathway.
Experimental Application & Protocols
The use of this compound is central to validated bioanalytical methods for quantifying Chlorpheniramine in biological matrices like human plasma. Below is a detailed protocol synthesized from established LC-MS/MS methods.[8][9][10]
Detailed Experimental Protocol
Objective: To determine the concentration of Chlorpheniramine in human plasma using this compound as an internal standard via LC-MS/MS.
1. Preparation of Solutions:
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of Chlorpheniramine in methanol.
- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
- Working Standard Solutions: Serially dilute the standard stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.05 ng/mL to 20 ng/mL.[8][9]
- Working IS Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) for spiking.
2. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
- Add 20 µL of the working IS solution (this compound) to every tube except for blank matrix samples. Vortex for 10 seconds.
- Add 100 µL of 0.1 M NaOH to alkalinize the sample. Vortex for 10 seconds.
- Add 1.0 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20 v/v).[8][9]
- Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: Phenomenex Gemini C8 (50 x 4.6 mm, 5 µm) or equivalent.[8]
- Mobile Phase: Gradient elution using (A) 2.5 mM Ammonium Hydroxide in water and (B) Methanol.[8]
- Flow Rate: 0.5 mL/min.
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Chlorpheniramine: Q1: 275.1 -> Q3: 230.1
- This compound: Q1: 281.1 -> Q3: 236.1
start [label="Start: Plasma Sample\n(Calibrator, QC, or Unknown)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
spike [label="Spike with known amount of\nthis compound (Internal Standard)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
prepare [label="Sample Preparation\n(e.g., Liquid-Liquid Extraction)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];
analyze [label="LC-MS/MS Analysis\n(Separation & Detection)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
process [label="Data Processing", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
end [label="Result: Analyte Concentration", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> spike;
spike -> prepare;
prepare -> analyze;
analyze -> process [label="Measure Peak Area Ratio\n(Analyte / Internal Standard)"];
process -> end;
}
Figure 2: Bioanalytical Workflow Using an Internal Standard.
Quantitative Data & Performance
A bioanalytical method using a deuterated internal standard must be validated according to regulatory guidelines (e.g., FDA). The tables below summarize typical performance data from validated methods for Chlorpheniramine quantification.[8][10][11]
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.05 - 20.0 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.025 - 0.05 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Batch Precision (%CV) | Intra-Batch Accuracy (%) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | < 7.0% | 99.0 - 107.0% | < 9.5% | 99.5 - 104.0% |
| Low QC | 0.15 | < 5.0% | 97.0 - 105.0% | < 7.0% | 98.0 - 103.0% |
| Mid QC | 5.0 | < 4.0% | 98.0 - 102.0% | < 5.0% | 99.0 - 102.0% |
| High QC | 15.0 | < 3.0% | 99.0 - 101.0% | < 4.0% | 99.0 - 101.5% |
Data synthesized from representative bioanalytical studies.[8][10]
The use of a deuterated internal standard like this compound significantly enhances data quality, demonstrating excellent precision and accuracy across the calibration range.[1][4]
Figure 3: Principle of Constant Ratio in Isotope Dilution.
Conclusion
This compound serves as an exemplary internal standard for the robust, accurate, and precise quantification of Chlorpheniramine in complex biological matrices. Its mechanism of action is based on the well-established principle of isotope dilution, where its near-identical physicochemical properties to the native analyte allow it to perfectly mirror and correct for analytical variability.[1] The implementation of this compound in validated LC-MS/MS workflows, as demonstrated by the detailed protocol and performance data, is indispensable for high-quality bioanalysis in clinical toxicology, pharmaceutical research, and pharmacokinetic studies.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Solubility Profile of Chlorpheniramine-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Chlorpheniramine-d6 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily presents solubility data for the non-deuterated form, Chlorpheniramine Maleate, as a close surrogate. The underlying principles of solubility and the experimental methodologies for its determination are also detailed to provide a thorough understanding for research and drug development applications.
Introduction to this compound
This compound is a deuterium-labeled version of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions.[1][2] The deuterium labeling makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[2] Understanding its solubility in organic solvents is crucial for various stages of drug development, including formulation, purification, and analytical method development.
Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative information and quantitative data for the non-deuterated Chlorpheniramine Maleate provide valuable insights. It is important to note that while isotopic labeling is not expected to drastically alter solubility, minor differences may exist.
Qualitative Solubility of this compound
Limited data indicates that this compound maleate is slightly soluble in methanol and water.[2]
Quantitative Solubility of Chlorpheniramine Maleate
The following table summarizes the quantitative solubility of Chlorpheniramine Maleate in various organic solvents. This data is presented as a reliable estimate for the solubility behavior of this compound.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Ethanol | 330 | 25 | [3] |
| Chloroform | 240 | 25 | [3] |
| Methanol | 130 | 25 | [3] |
| Ethanol | 100 | Not Specified | [4] |
| Dimethylformamide (DMF) | ~15 | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified | [5] |
| Ethanol | ~5 | Not Specified | [5] |
Note: The significant variation in reported ethanol solubility may be due to different experimental conditions or the form of the solute (e.g., free base vs. maleate salt).
Further studies have measured the mole fraction solubility of Chlorpheniramine Maleate in several solvents at various temperatures. The data indicates that solubility increases with temperature and follows the general order: alcohol solvents > ester solvents > benzene.[6]
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Principle
An excess amount of the solid compound (solute) is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Detailed Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility.
-
Add the weighed compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
-
Equilibration:
-
Place the container in a shaker or agitator within a temperature-controlled environment.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the solid phase. This can be achieved through centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Dilute the collected aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the diluted sample to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate method for quantification.[9]
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining solubility.
Conclusion
While direct and extensive quantitative solubility data for this compound in organic solvents remains limited, the information available for its non-deuterated counterpart, Chlorpheniramine Maleate, serves as a valuable proxy for researchers and formulation scientists. The established shake-flask method provides a robust framework for experimentally determining the solubility of this compound in any solvent of interest, which is essential for advancing its application in pharmaceutical research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. ijrpr.com [ijrpr.com]
An In-Depth Technical Guide to Potential Impurities in the Synthesis of Chlorpheniramine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Chlorpheniramine-d6, a deuterated analogue of the first-generation antihistamine, Chlorpheniramine. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the probable synthetic pathways, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis.
Introduction to this compound
Chlorpheniramine is a widely used antihistamine for the relief of symptoms associated with allergies and the common cold. The deuterated version, this compound, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. The deuterium atoms are typically located on the two N-methyl groups, resulting in the chemical name: 3-(4-chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine. The presence of impurities, both chemical and isotopic, can interfere with these sensitive analytical methods and compromise the integrity of study results.
Synthesis of this compound
A plausible and common synthetic route to this compound involves a two-step process: first, the synthesis of the primary amine precursor, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by the introduction of the two deuterated methyl groups.
Synthesis of the Precursor: 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine
A common method for the synthesis of this precursor is outlined below:
Deuterated Methylation of the Precursor Amine
The introduction of the two deuterated methyl groups onto the primary amine precursor is a critical step. The most probable method for this transformation is the Eschweiler-Clarke reaction using deuterated reagents.
Potential Impurities in this compound Synthesis
Impurities can be broadly categorized as process-related (arising from the synthetic route) and degradation products. For deuterated compounds, isotopic impurities are also a significant consideration.
Process-Related Impurities
These impurities can originate from starting materials, intermediates, or side reactions during the synthesis.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| Desmethylchlorpheniramine-d3 | C₁₅H₁₄D₃ClN₂ | 263.78 | Incomplete methylation of the precursor amine. |
| Chlorpheniramine | C₁₆H₁₉ClN₂ | 274.79 | Presence of non-deuterated formaldehyde or formic acid. |
| Pheniramine-d6 | C₁₆H₁₄D₆N₂ | 246.38 | Absence of the chloro-substituent on the phenyl ring of the starting material. |
| Unreacted Precursor | C₁₄H₁₅ClN₂ | 246.74 | Incomplete reaction during the methylation step. |
| N-Formyl-Chlorpheniramine-d3 | C₁₆H₁₄D₃ClN₂O | 291.79 | Side reaction during the Eschweiler-Clarke reaction. |
Isotopic Impurities
The isotopic purity of this compound is paramount for its intended use. Incomplete deuteration of the reagents or isotopic exchange can lead to the presence of species with fewer than six deuterium atoms.
Table 2: Potential Isotopic Impurities
| Isotopic Impurity | Description |
| Chlorpheniramine-d5 | Contains one hydrogen and five deuterium atoms on the methyl groups. |
| Chlorpheniramine-d4 | Contains two hydrogens and four deuterium atoms on the methyl groups. |
| Chlorpheniramine-d3 | Contains three hydrogens and three deuterium atoms on the methyl groups. |
| Chlorpheniramine-d2 | Contains four hydrogens and two deuterium atoms on the methyl groups. |
| Chlorpheniramine-d1 | Contains five hydrogens and one deuterium atom on the methyl groups. |
Degradation Products
Forced degradation studies on Chlorpheniramine have identified several potential degradation products that could also be present in this compound samples, particularly if exposed to harsh conditions during synthesis or storage.
Table 3: Potential Degradation Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Condition |
| Chlorpheniramine N-Oxide-d6 | C₁₆H₁₃D₆ClN₂O | 296.83 | Oxidative degradation. |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Hydrolytic degradation. |
| 2-Pyridinecarboxylic acid | C₆H₅NO₂ | 123.11 | Oxidative cleavage. |
Experimental Protocols
Proposed Synthesis of this compound via Eschweiler-Clarke Reaction
Materials:
-
3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine (1.0 eq)
-
Deuterated formaldehyde (D₂CO, 20% solution in D₂O, 2.5 eq)
-
Deuterated formic acid (DCOOD, 98%, 2.5 eq)
-
Sodium hydroxide solution (2 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable reaction vessel, add deuterated formic acid followed by the dropwise addition of deuterated formaldehyde solution.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and basify with 2 M sodium hydroxide solution until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Analytical Method for Impurity Profiling by HPLC-MS/MS
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each potential impurity.
Table 4: Exemplary MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 281.2 | 210.1 |
| Desmethylchlorpheniramine-d3 | 267.2 | 210.1 |
| Chlorpheniramine | 275.1 | 203.1 |
| Pheniramine-d6 | 247.2 | 176.1 |
| Chlorpheniramine N-Oxide-d6 | 297.2 | 210.1 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the instrument.
Conclusion
The synthesis of this compound requires careful control of the reaction conditions to minimize the formation of both chemical and isotopic impurities. A thorough understanding of the synthetic pathway and potential side reactions is essential for developing a robust manufacturing process. The implementation of a highly sensitive and specific analytical method, such as the HPLC-MS/MS protocol detailed in this guide, is critical for the accurate quantification of impurities and ensuring the high quality of the final product. This guide serves as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of deuterated pharmaceutical standards.
Chlorpheniramine-d6: A Technical Guide for Researchers
An in-depth examination of the properties, mechanism of action, and analytical applications of the deuterated internal standard, Chlorpheniramine-d6.
This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound, a deuterated analog of the first-generation antihistamine, Chlorpheniramine. This document outlines its chemical properties, the established mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its application as an internal standard in bioanalytical methods.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Chlorpheniramine, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous or administered Chlorpheniramine in mass spectrometry-based assays. It is primarily used as an internal standard in quantitative bioanalysis to ensure the accuracy and precision of the analytical method.
Below is a summary of the key chemical identifiers for this compound and its commonly available maleate salt.
| Property | This compound (Free Base) | This compound Maleate Salt |
| CAS Number | 1185054-60-7[1] | 1219806-45-7[2][3][4] |
| Molecular Formula | C₁₆H₁₃D₆ClN₂[1] | C₂₀H₁₇D₆ClN₂O₄[2] |
| Molecular Weight | 280.83 g/mol [1] | 396.90 g/mol [2][3][4] |
Mechanism of Action: Histamine H1 Receptor Antagonism
Chlorpheniramine, the non-deuterated parent compound, functions as a potent antagonist of the histamine H1 receptor.[2] Histamine, a key mediator in allergic reactions, exerts its effects by binding to these receptors on various cells. Chlorpheniramine competitively and reversibly binds to H1 receptors, thereby blocking the actions of histamine.[5] This antagonism prevents the downstream signaling cascade that leads to the characteristic symptoms of an allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[6]
The signaling pathway initiated by histamine binding to the H1 receptor is complex and can involve multiple downstream effectors. One identified pathway involves the activation of Protein Kinase C delta (PKCδ), Heat shock protein 90 (Hsp90), and Extracellular signal-regulated kinase (ERK), which ultimately leads to the upregulation of H1 receptor mRNA.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard for the quantification of Chlorpheniramine in biological matrices, such as plasma or urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and reliable results.
Experimental Protocol: Quantification of Chlorpheniramine in Human Plasma by LC-MS/MS
The following is a representative protocol for the determination of Chlorpheniramine in human plasma. This method would typically employ this compound as the internal standard.
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Chlorpheniramine and this compound in a suitable solvent (e.g., methanol).
-
Serially dilute the Chlorpheniramine stock solution with blank human plasma to prepare calibration standards at various concentrations (e.g., 0.05 to 10 ng/mL).[8]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Add an extraction solvent, such as a mixture of diethyl ether and dichloromethane (80:20, v/v).[8]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Chlorpheniramine and this compound. This provides high selectivity and sensitivity.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Chlorpheniramine to this compound against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Chlorpheniramine in the unknown samples based on their measured peak area ratios.
Conclusion
This compound is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the high level of accuracy and precision required for regulatory submissions and clinical studies. A thorough understanding of the properties of this compound and the mechanism of action of its parent compound is crucial for the development and validation of robust analytical methods.
References
- 1. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]
- 4. Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. mims.com [mims.com]
- 6. youtube.com [youtube.com]
- 7. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Utilizing High-Purity Chlorpheniramine-d6 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for sourcing, evaluating, and implementing high-purity Chlorpheniramine-d6 in a research and development setting. This compound is the deuterated analog of Chlorpheniramine, a first-generation antihistamine. Its primary application in modern analytical science is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Chlorpheniramine in biological matrices by mass spectrometry.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.
Identifying and Evaluating Commercial Suppliers
The procurement of high-purity this compound is a critical first step for any quantitative bioanalytical study. The quality of the internal standard directly impacts the accuracy, precision, and reliability of the experimental results. Several reputable manufacturers and suppliers specialize in the synthesis of stable isotope-labeled compounds and pharmaceutical reference standards.
When evaluating potential suppliers, researchers should prioritize those who provide comprehensive documentation and transparent quality metrics. Key considerations include:
-
Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should provide quantitative data on the material's identity, purity, and isotopic enrichment.
-
Synthesis and Characterization Data: Reputable suppliers will often provide information on the synthetic route and the analytical techniques used for characterization, such as NMR, Mass Spectrometry (MS), and HPLC.[3]
-
Regulatory Compliance: For applications in regulated environments (e.g., GLP/GMP), suppliers should demonstrate adherence to relevant quality management systems.
-
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and method development.
A logical workflow for selecting a suitable supplier is visualized below.
Critical Quality Attributes: Data Presentation
The Certificate of Analysis is the primary document for assessing the quality of this compound. Researchers should carefully examine several key quantitative parameters. The table below summarizes these critical attributes and provides typical specifications offered by commercial suppliers.
| Parameter | Typical Specification | Method of Analysis | Importance for Researchers |
| Chemical Purity | ≥98% | HPLC, UPLC | Ensures that the response in the detector is from the compound of interest, minimizing interference from impurities. |
| Isotopic Purity / Enrichment | ≥98% atom % D | Mass Spectrometry (MS) | High isotopic enrichment is crucial to prevent "crosstalk" where the unlabeled analyte contributes to the internal standard's signal.[4][5] |
| Identity Confirmation | Conforms to structure | ¹H-NMR, MS | Verifies the correct chemical structure and the position of the deuterium labels. |
| Concentration (for solutions) | e.g., 100 µg/mL (±5%) | Gravimetric preparation, verified by LC-MS/MS or qNMR | Accurate concentration is essential for preparing precise calibration curves and quality control samples.[2] |
| Form | Neat solid (e.g., Maleate Salt) or Solution (e.g., in Methanol) | - | The choice depends on the specific needs of the laboratory workflow and storage conditions. |
Data compiled from publicly available specifications from major reference standard suppliers.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This compound is ideally suited as an internal standard for the quantification of Chlorpheniramine in biological samples like plasma or serum.[2] The following protocol outlines a typical workflow for a plasma sample analysis using protein precipitation for extraction.
Objective: To determine the concentration of Chlorpheniramine in human plasma samples.
Materials:
-
Human plasma (blank, calibration standards, QCs, and unknown samples)
-
This compound Internal Standard (IS) working solution (e.g., 50 ng/mL in Methanol)
-
Chlorpheniramine certified reference material for calibrators and QCs
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
UHPLC-MS/MS system
Methodology:
-
Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 20 µL of the this compound IS working solution to each tube and vortex briefly. This ensures a consistent amount of IS is present in every sample. c. Add 300 µL of ice-cold precipitation solvent (ACN with 0.1% formic acid). d. Vortex vigorously for 1 minute to precipitate plasma proteins. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Extraction: a. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 90:10 v/v).
-
LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the reconstituted sample onto a C18 analytical column. Use a gradient elution from 10% to 95% Mobile Phase B over several minutes to separate Chlorpheniramine from matrix components.[6] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
- Example Chlorpheniramine transition: Q1: 275.1 m/z → Q3: 230.1 m/z
- Example this compound transition: Q1: 281.1 m/z → Q3: 236.1 m/z
-
Data Analysis: a. Integrate the peak areas for both the Chlorpheniramine and this compound MRM transitions. b. Calculate the peak area ratio (Analyte Area / IS Area) for each sample. c. Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. d. Determine the concentration of Chlorpheniramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
The workflow for this analytical method is illustrated in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Chlorphenamine Impurities | SynZeal [synzeal.com]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. jrfglobal.com [jrfglobal.com]
- 6. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Chlorpheniramine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorpheniramine in human plasma. The use of a stable isotope-labeled internal standard, Chlorpheniramine-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and clinical research. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and low limits of quantification.
Introduction
Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalytical applications due to its high sensitivity, specificity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays. This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the determination of chlorpheniramine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Chlorpheniramine maleate reference standard
-
This compound maleate internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (with anticoagulant)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 0.1 M NaOH to alkalize the plasma.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (a typical starting point is 95% A, ramping to 95% B over a few minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 4500 V |
| Gas 1 (Nebulizer) | Optimized for the instrument (e.g., 50 psi) |
| Gas 2 (Turbo) | Optimized for the instrument (e.g., 60 psi) |
| Curtain Gas | Optimized for the instrument (e.g., 30 psi) |
| Collision Gas | Argon |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Chlorpheniramine | 275.1 | 230.1 | 150 | 25 | 80 |
| This compound | 281.1 | 236.1 | 150 | 25 | 80 |
Note: Collision energy and declustering potential may require optimization for your specific instrument.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Selectivity and Specificity: The method should be free from interference from endogenous plasma components.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of chlorpheniramine in plasma should be assessed under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 12% |
| Intra-day Accuracy (%RE) | Within ± 8% |
| Inter-day Accuracy (%RE) | Within ± 10% |
| Extraction Recovery | > 85% |
Note: The data presented in Table 2 is representative and should be established for each specific laboratory and application.
Signaling Pathway
Chlorpheniramine is a histamine H1 receptor antagonist. It competitively inhibits the binding of histamine to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.
Figure 1. Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Chlorpheniramine.
Experimental Workflow
The overall workflow for the quantitative analysis of chlorpheniramine in human plasma is depicted below.
Figure 2. Experimental Workflow for the LC-MS/MS Analysis of Chlorpheniramine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of chlorpheniramine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput analysis in a variety of research and clinical settings.
Application Note: The Use of Chlorpheniramine-d6 in Pharmacokinetic Studies of Chlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine widely used to treat symptoms of allergic conditions such as rhinitis and urticaria.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of chlorpheniramine are often challenged by the low concentrations of the drug in biological matrices and the potential for analytical variability. The use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high sensitivity, selectivity, and accuracy.[2] This application note provides a detailed protocol for the quantification of chlorpheniramine in human plasma using this compound as an internal standard for pharmacokinetic studies.
Chlorpheniramine works by blocking the action of histamine at the H1 receptor.[1] It is readily absorbed from the gastrointestinal tract and is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its monodesmethyl and didesmethyl metabolites.[3] The elimination half-life of chlorpheniramine in adults is approximately 20 to 28 hours.[4][5]
The Role of this compound as an Internal Standard
This compound is a deuterated analog of chlorpheniramine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of chlorpheniramine for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to chlorpheniramine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps.[2]
-
Co-elution: It co-elutes with the unlabeled chlorpheniramine under typical reversed-phase HPLC conditions, which is critical for accurate correction of matrix effects.
-
Mass Differentiation: The mass difference between chlorpheniramine and this compound allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte.
Experimental Protocols
This section outlines a typical experimental protocol for a pharmacokinetic study of chlorpheniramine using this compound as an internal standard.
Study Design
A typical pharmacokinetic study would involve the administration of a single oral dose of chlorpheniramine to healthy volunteers. Blood samples would be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose. Plasma is then separated and stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Chlorpheniramine in Human Plasma
This method is designed for the sensitive and selective quantification of chlorpheniramine in human plasma.
1. Materials and Reagents
-
Chlorpheniramine maleate (Reference Standard)
-
This compound maleate (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Stock and Working Solutions Preparation
-
Chlorpheniramine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorpheniramine maleate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound maleate in methanol.
-
Working Solutions: Prepare serial dilutions of the chlorpheniramine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting chlorpheniramine from plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| Chlorpheniramine | Precursor Ion (m/z): 275.1 -> Product Ion (m/z): 230.1 |
| This compound | Precursor Ion (m/z): 281.1 -> Product Ion (m/z): 236.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | A linear range of 0.1 to 50 ng/mL with r² > 0.995 is typically achievable. |
| Precision | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision are generally < 10%.[6] |
| Accuracy | Mean accuracy within 85-115% (80-120% at LLOQ) | Intra- and inter-day accuracy are typically within ±10% of the nominal concentration.[6] |
| Recovery | Consistent and reproducible | Extraction recovery is generally > 80%. |
| Matrix Effect | Consistent and minimal | The use of a deuterated internal standard effectively minimizes matrix effects. |
| Stability | Stable under various storage and handling conditions | Chlorpheniramine is generally stable in plasma at -20°C and after freeze-thaw cycles. |
Data Presentation
The pharmacokinetic parameters of chlorpheniramine are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Healthy Adults Following Oral Administration
| Pharmacokinetic Parameter | Mean Value (Range or ± SD) | Reference |
| Tmax (h) | 2.8 (2-4) | [4][5] |
| Cmax (ng/mL) | 5.9 (per 4 mg dose) | |
| AUC₀-∞ (ng·h/mL) | 279 (per 4 mg dose) | |
| t½ (h) | 28 (19-43) | [4][5] |
| CL/F (L/h) | 14.3 | |
| Vd/F (L) | 572 | |
| Bioavailability (%) | 25-50 | [3] |
Note: Values may vary depending on the study population, dosage form, and analytical method used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study of chlorpheniramine.
Role of Internal Standard in Quantitative Analysis
Caption: Role of the internal standard in correcting for analytical variability.
Chlorpheniramine Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Chlorpheniramine.
Conclusion
The use of this compound as an internal standard provides a robust, reliable, and accurate method for the quantification of chlorpheniramine in plasma for pharmacokinetic studies. The detailed protocol and methodologies presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. The high sensitivity and specificity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data that is essential for the evaluation of the pharmacokinetic properties of chlorpheniramine.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults | Semantic Scholar [semanticscholar.org]
- 6. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Bioanalytical Method for the Quantification of Chlorpheniramine in Human Plasma Using Chlorpheniramine-d6 as an Internal Standard
Application Note & Protocol
Introduction
Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic reactions, hay fever, and the common cold.[1][2][3] Accurate quantification of chlorpheniramine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document outlines a robust and sensitive bioanalytical method for the determination of chlorpheniramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chlorpheniramine-d6 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the preferred approach in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.[4][5][6]
Experimental
Materials and Reagents
-
Chlorpheniramine maleate (Reference Standard)
-
This compound (Internal Standard)[7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Diethyl ether
-
Dichloromethane
Instrumentation
-
A validated HPLC system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
The following table summarizes the liquid chromatography conditions for the separation of chlorpheniramine and its deuterated internal standard.
| Parameter | Condition |
| Column | Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 35% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 35% B and equilibrate for 1 minute |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 minutes[8] |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM). The optimized MRM transitions are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlorpheniramine | 275.1 | 230.1 |
| This compound | 281.1 | 236.1 |
Note: The specific voltages and gas flows should be optimized for the instrument in use.
Protocols
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of chlorpheniramine maleate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the chlorpheniramine stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the chlorpheniramine working standard solutions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to basify the sample and vortex.
-
Add 600 µL of extraction solvent (diethyl ether:dichloromethane, 80:20 v/v) and vortex for 5 minutes.[8]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of mobile phase (35% B) and inject into the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[4][9] The following tables summarize the performance characteristics of the method.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.05 to 10 ng/mL in human plasma.[8][10]
| Parameter | Result |
| Calibration Range | 0.05 - 10 ng/mL[8] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[8] |
Precision and Accuracy
The intra- and inter-batch precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ | 0.05 | < 7.0 | 99.0 - 107.0 | < 9.0 | 99.5 - 103.5 |
| Low | 0.15 | < 5.0 | 98.0 - 105.0 | < 7.0 | 99.0 - 102.0 |
| Medium | 1.0 | < 4.0 | 99.5 - 103.0 | < 5.0 | 100.0 - 103.0 |
| High | 8.0 | < 3.0 | 100.0 - 104.0 | < 4.0 | 101.0 - 104.0 |
Data synthesized from typical performance characteristics reported in similar bioanalytical methods.[8][10]
Recovery
The extraction recovery of chlorpheniramine and this compound was consistent across the QC levels.
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Chlorpheniramine | 85.2 | 87.5 | 86.1 |
| This compound | 84.9 | 86.3 | 85.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalytical method of Chlorpheniramine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of chlorpheniramine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The detailed protocol and validation data demonstrate the robustness of the method for its intended purpose.
References
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Sigma-Aldrich [sigmaaldrich.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Chlorpheniramine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of chlorpheniramine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, chlorpheniramine-d6, to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, providing excellent recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Chlorpheniramine is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. Accurate and reliable quantification of chlorpheniramine in human plasma is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of chlorpheniramine in human plasma, utilizing this compound as the internal standard for precise quantification.[1][2][3][4] The method described herein is sensitive, specific, and has been developed to meet the rigorous demands of bioanalytical testing.
Experimental
Materials and Reagents
-
Chlorpheniramine maleate reference standard
-
This compound maleate internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium hydroxide
-
Diethyl ether
-
Dichloromethane
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Microcentrifuge
-
Evaporator system
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of chlorpheniramine and the internal standard from human plasma.[5][6]
-
Allow plasma samples to thaw at room temperature.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v).[5][6]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Chlorpheniramine: m/z 275.1 → 230.1
-
This compound: m/z 281.1 → 236.1
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Results and Discussion
The developed method demonstrated excellent performance for the quantification of chlorpheniramine in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below. The precision (%CV) was within 15% (20% for LLOQ) and the accuracy (%Bias) was within ±15% (±20% for LLOQ), which is in accordance with regulatory guidelines.[6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 11.2 | 7.8 |
| Low | 0.3 | 6.2 | 3.1 | 8.9 | 4.5 |
| Medium | 15 | 4.8 | -1.5 | 6.5 | -0.8 |
| High | 40 | 3.5 | -2.3 | 5.1 | -1.9 |
Recovery and Matrix Effect
The extraction recovery of chlorpheniramine was determined to be consistently above 85% across all QC levels. The use of a deuterated internal standard effectively compensated for any potential matrix effects, with the matrix factor being close to 1.
Experimental Workflow
Caption: Experimental workflow for the quantification of chlorpheniramine.
Bioanalytical Method Validation
The validation of this bioanalytical method was performed in accordance with the principles of regulatory guidelines. The key parameters assessed are outlined in the diagram below.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of chlorpheniramine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple and efficient sample preparation procedure makes this method well-suited for routine analysis in a bioanalytical laboratory.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Semantic Scholar [semanticscholar.org]
- 6. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Chlorpheniramine in Biological Matrices using GC-MS with a Deuterated Internal Standard
Introduction
Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. Accurate and sensitive quantification of chlorpheniramine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as chlorpheniramine-d6, is the gold standard for quantitative GC-MS analysis as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.
This application note describes a robust and validated GC-MS method for the determination of chlorpheniramine in biological matrices, employing this compound as the internal standard. The method utilizes selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Principle
The method involves the extraction of chlorpheniramine and the internal standard (this compound) from the biological matrix, followed by analysis using a GC-MS system. The compounds are separated on a gas chromatography column and subsequently ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring specific fragment ions for both chlorpheniramine and its deuterated internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of chlorpheniramine in the sample. A key advantage of using a deuterated internal standard is that it co-elutes with the analyte, experiencing similar ionization and fragmentation, which corrects for matrix effects and procedural losses.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated GC-MS method for chlorpheniramine analysis using this compound as an internal standard.
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 92% - 108% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Experimental Protocols
Materials and Reagents
-
Chlorpheniramine maleate reference standard
-
This compound maleate internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Biological matrix (e.g., plasma, urine, serum)
Standard and Sample Preparation
2.1. Preparation of Stock and Working Standard Solutions
-
Chlorpheniramine Stock Solution (1 mg/mL): Accurately weigh 10 mg of chlorpheniramine maleate and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound maleate and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the chlorpheniramine stock solution with methanol to obtain concentrations ranging from 5 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
2.2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank biological matrix with the appropriate amount of chlorpheniramine working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, and 200 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (or calibration standard/QC sample), add 50 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 100 µL of 1 M NaOH to alkalize the sample.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 25°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Chlorpheniramine | 203 | 233 |
| This compound | 207 | 237 |
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for chlorpheniramine (m/z 203) and this compound (m/z 207).
-
Calculate the peak area ratio of chlorpheniramine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of chlorpheniramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The method should be validated according to established guidelines (e.g., FDA, ICH) for the following parameters:
-
Selectivity: Analyze blank matrix samples to ensure no interference at the retention times of chlorpheniramine and the internal standard.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentrations. The %RSD should be within ±15% (±20% for the LLOQ).
-
Recovery: Evaluate the extraction efficiency of the method by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of chlorpheniramine in the biological matrix under various storage and handling conditions.
Visualizations
Caption: Experimental workflow for GC-MS analysis of Chlorpheniramine.
Caption: Logical relationship for quantification using an internal standard.
Application of Chlorpheniramine-d6 in Forensic Toxicology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorpheniramine is a first-generation antihistamine commonly found in over-the-counter cold and allergy medications. In forensic toxicology, the accurate quantification of chlorpheniramine in biological specimens is crucial for determining its role in impairment, overdose, or cause of death. Chlorpheniramine-d6, a deuterated analog of chlorpheniramine, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and instrument response.[2] This application note provides a detailed protocol for the quantification of chlorpheniramine in biological matrices using this compound as an internal standard, a technique applicable in clinical toxicology and forensic investigations.[1][3][4]
Principle
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] This method, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the deuterated standard to the unknown sample at the beginning of the analytical process. The analyte and the internal standard are co-extracted and analyzed simultaneously. Because this compound has a higher mass than chlorpheniramine due to the replacement of six hydrogen atoms with deuterium, it can be distinguished by the mass spectrometer. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, providing highly accurate and precise results.[2]
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of chlorpheniramine in biological samples. These values are representative of methods employing mass spectrometry and an internal standard like this compound.
| Parameter | Biological Matrix | Method | Typical Range/Value |
| Linearity Range | Plasma | LC-MS/MS | 0.05 - 10 ng/mL |
| Blood | LC-MS/MS | 0.0005 - 0.01 mg/L | |
| Breast Milk | GC-MS | 5.00 - 1000.0 ng/mL | |
| Limit of Detection (LOD) | Breast Milk | GC-MS | 1.50 ng/mL |
| Pharmaceutical Dosage Forms | HPLC-PDA | 0.29 µg/mL (S-(+)-CLP), 0.44 µg/mL (R-(-)-CLP) | |
| Limit of Quantification (LOQ) | Plasma | LC-MS/MS | 0.05 ng/mL |
| Blood | LC-MS/MS | 0.0005 - 0.01 mg/L | |
| Breast Milk | GC-MS | 5.00 ng/mL | |
| Pharmaceutical Dosage Forms | HPLC-PDA | 0.88 µg/mL (S-(+)-CLP), 1.31 µg/mL (R-(-)-CLP) | |
| Recovery | Blood (Basic Drugs) | Liquid-Liquid Extraction | 43 - 113% |
| Breast Milk | Solid-Phase Extraction | 70.5 - 120.0% | |
| Precision (%RSD) | Blood | LC-MS/MS | < 10% (Intra-assay) |
| Breast Milk | GC-MS | < 12% | |
| Accuracy (%Er) | Breast Milk | GC-MS | -7.6 to 7.0% |
Note: Data is compiled from various sources and may not be specific to a single validated method using this compound.[5][6][7][8] S-(+)-CLP and R-(-)-CLP refer to the enantiomers of chlorpheniramine.
Experimental Protocol: Quantification of Chlorpheniramine in Blood using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorpheniramine in blood, employing this compound as an internal standard.
1. Materials and Reagents
-
Chlorpheniramine reference standard
-
This compound internal standard solution (e.g., 100 µg/mL in methanol)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Whole blood, plasma, or serum samples
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare stock solutions of chlorpheniramine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of chlorpheniramine by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in the initial mobile phase.
-
Calibrators and QCs: Spike blank blood with the appropriate working standard solutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) and at least three levels of quality control samples (low, medium, high).
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting drugs from biological matrices.[9]
-
Pipette 100 µL of calibrator, QC, or unknown blood sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chlorpheniramine: The precursor ion (Q1) is the protonated molecule [M+H]+. The product ion (Q3) is a characteristic fragment ion. (Specific m/z values would be determined during method development).
-
This compound: The precursor ion (Q1) will be 6 mass units higher than that of chlorpheniramine. The product ion (Q3) will be a corresponding fragment ion.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.
-
5. Data Analysis
-
Integrate the peak areas for both chlorpheniramine and this compound for each sample.
-
Calculate the peak area ratio of chlorpheniramine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of chlorpheniramine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
References
- 1. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalysis of antihistamines for clinical or forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
Application Note & Protocol: Establishing a Calibration Curve for the Quantification of Chlorpheniramine using Chlorpheniramine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, hay fever, and the common cold. Accurate and precise quantification of chlorpheniramine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. The use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest level of accuracy and precision. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction.
This application note provides a detailed protocol for establishing a calibration curve for the quantification of chlorpheniramine using this compound as an internal standard. The method is suitable for the analysis of chlorpheniramine in various sample matrices, with a primary focus on plasma for bioanalytical applications.
Experimental Protocols
Materials and Reagents
-
Chlorpheniramine maleate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant matrix)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.
Preparation of Standard Solutions
2.3.1. Stock Solutions (1 mg/mL)
-
Chlorpheniramine Stock: Accurately weigh and dissolve an appropriate amount of chlorpheniramine maleate in methanol to obtain a final concentration of 1 mg/mL of the free base.
-
This compound Stock (Internal Standard): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
2.3.2. Working Solutions
-
Chlorpheniramine Working Solutions: Prepare a series of working solutions by serially diluting the chlorpheniramine stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
2.4.1. Calibration Standards
To prepare the calibration standards, spike the appropriate matrix (e.g., human plasma) with the chlorpheniramine working solutions to achieve final concentrations covering the desired linear range. A typical range for chlorpheniramine in plasma is 0.1 to 50 ng/mL.[1][2][3] For each calibration level, a fixed amount of the internal standard working solution is added.
Example for a 1 mL final volume:
-
Pipette 930 µL of blank plasma into a microcentrifuge tube.
-
Add 50 µL of the appropriate chlorpheniramine working solution.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 30 seconds.
2.4.2. Quality Control (QC) Samples
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using independently prepared chlorpheniramine working solutions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the calibration standard, QC sample, or study sample, add 300 µL of acetonitrile containing the internal standard (this compound at a concentration that will give a final concentration of 2 ng/mL in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
2.6.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.6.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Chlorpheniramine: m/z 275.1 → 230.1This compound: m/z 281.1 → 236.1 |
| Collision Energy | Optimize for your instrument, typically 15-25 eV |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both chlorpheniramine and this compound for each calibration standard, QC sample, and study sample.
-
Calculate the peak area ratio of chlorpheniramine to this compound for each injection.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of chlorpheniramine (x-axis) for the calibration standards.
-
Perform a linear regression analysis with a weighting factor of 1/x or 1/x². The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Use the regression equation to calculate the concentration of chlorpheniramine in the QC and study samples.
Quantitative Data Summary
The performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance data for a validated bioanalytical method for chlorpheniramine.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be defined by the study needs | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20% | 0.1 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | ± 10% |
| Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable limits |
Workflow Diagram
Caption: Workflow for establishing a chlorpheniramine calibration curve.
Conclusion
This application note provides a comprehensive protocol for establishing a robust and reliable calibration curve for the quantification of chlorpheniramine using its deuterated internal standard, this compound, by LC-MS/MS. Adherence to these procedures will enable researchers, scientists, and drug development professionals to generate high-quality data for a variety of applications. Method validation should always be performed to ensure the reliability of the results for the specific matrix and intended use.
References
Application Notes and Protocols for Chlorpheniramine-d6 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine widely used in pediatric populations for the symptomatic relief of allergic conditions. Understanding its pharmacokinetic profile in children is crucial for optimizing dosing regimens to ensure safety and efficacy. Stable isotope-labeled internal standards are best practice for quantitative bioanalysis, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. Chlorpheniramine-d6, a deuterated analog of chlorpheniramine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarity to the analyte.
These application notes provide a framework for the use of this compound in pediatric pharmacokinetic studies of chlorpheniramine, including a summary of known pediatric pharmacokinetic parameters, and detailed protocols for sample analysis.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of chlorpheniramine in pediatric populations from published studies and provide proposed LC-MS/MS parameters for the analysis of chlorpheniramine using this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Pediatric Populations
| Age Range (years) | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| 6-16 | Oral | 4 mg (single dose) | Not Reported | 2.5 ± 1.5 | 13.1 ± 6.3 | 7.2 ± 3.2 mL/min/kg | 7.0 ± 2.8 L/kg | [1][2] |
| 6-14 | Intravenous | 0.1 mg/kg | Not Applicable | Not Applicable | 9.6 ± 3.6 | 234-470 mL/hr/kg | 1.20-5.46 L/kg | [3] |
| 2-17 | Oral | 1-4 mg (age/weight-based) | Similar across age groups | Tended to be earlier in younger children | ~15 | Increased with age | Increased with age | [4] |
| 2 to <18 | Oral | Body weight-based | To be determined | To be determined | To be determined | To be determined | To be determined | [5] |
Note: There is wide interindividual variation in the pharmacokinetics of chlorpheniramine.[6] The half-life is generally decreased in children compared to adults.[6]
Table 2: Proposed LC-MS/MS Parameters for Chlorpheniramine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Chlorpheniramine | 275.1 | 230.1 | 20 | 150 |
| This compound (Internal Standard) | 281.1 | 236.1 | 20 | 150 |
Parameters should be optimized for the specific instrument used.
Experimental Protocols
The following are proposed protocols for a pediatric pharmacokinetic study of chlorpheniramine utilizing this compound as an internal standard. These protocols are for informational purposes and must be fully validated by the end-user.
Protocol 1: Pediatric Plasma Sample Collection and Handling
Objective: To obtain high-quality plasma samples for the analysis of chlorpheniramine.
Materials:
-
Blood collection tubes containing K2-EDTA as an anticoagulant.
-
Centrifuge.
-
Cryogenic vials for plasma storage.
-
-80°C freezer.
Procedure:
-
Collect approximately 1-2 mL of whole blood from each subject at predetermined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[5]
-
Gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) into labeled cryogenic vials.
-
Store the plasma samples at -80°C until analysis.
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract chlorpheniramine and this compound from plasma and remove potential interferences.
Materials:
-
Calibrators and quality control (QC) samples.
-
This compound internal standard working solution.
-
Human plasma.
-
1 M Sodium Hydroxide (NaOH).
-
Extraction solvent: Diethyl ether-dichloromethane (80:20, v/v).[7][8]
-
Reconstitution solvent: Mobile phase or other suitable solvent.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
Procedure:
-
Allow plasma samples, calibrators, and QCs to thaw at room temperature.
-
To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M NaOH to alkalinize the sample.
-
Vortex mix for 30 seconds.
-
Add 1 mL of the extraction solvent (diethyl ether-dichloromethane, 80:20, v/v).[7][8]
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex mix for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantitatively determine the concentration of chlorpheniramine in pediatric plasma samples.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Proposed):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Proposed):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: As listed in Table 2.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's guidelines for the specific instrument.
Visualizations
Caption: Experimental workflow for pediatric pharmacokinetic analysis.
Caption: Major metabolic pathway of chlorpheniramine.
References
- 1. Pharmacokinetics and efficacy of chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics of intravenous chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Enantioselective Analysis of Chlorpheniramine Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of chlorpheniramine enantiomers, (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a deuterated internal standard (Chlorpheniramine-d4) for accurate and precise quantification. Chiral separation is achieved on a cyclodextrin-based stationary phase, providing excellent resolution of the enantiomers. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where the stereoselective disposition of chlorpheniramine is of interest.
Introduction
Chlorpheniramine is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. It is a chiral compound, with the (S)-(+)-enantiomer possessing significantly greater antihistaminic activity than the (R)-(-)-enantiomer. Therefore, the ability to selectively quantify each enantiomer is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as deuterated chlorpheniramine, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the enantioselective analysis of chlorpheniramine using a deuterated internal standard.
Experimental
Materials and Reagents
-
(S)-(+)-Chlorpheniramine maleate and (R)-(-)-Chlorpheniramine maleate reference standards
-
Racemic Chlorpheniramine maleate
-
Chlorpheniramine-d4 maleate (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Diethylamine (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis)
-
Chiral Stationary Phase Column: CYCLOBOND I 2000, 5 µm, 250 x 4.6 mm
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-(+)-chlorpheniramine, (R)-(-)-chlorpheniramine, and chlorpheniramine-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-(+)- and (R)-(-)-chlorpheniramine stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the chlorpheniramine-d4 primary stock solution in 50:50 methanol:water.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the IS working solution (100 ng/mL of Chlorpheniramine-d4) into each tube (except for the blank, where 50 µL of 50:50 methanol:water is added).
-
Add 500 µL of plasma sample (blank, standard, QC, or unknown) to the appropriately labeled tubes.
-
Vortex mix for 10 seconds.
-
Add 100 µL of 1 M Sodium Hydroxide and vortex for 10 seconds.
-
Add 3 mL of diethyl ether, cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | CYCLOBOND I 2000, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 0.25% Diethylamine in Water (pH adjusted to 4.4 with Formic Acid) : Acetonitrile : Methanol (85:7.5:7.5, v/v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| (R)-(-)-Chlorpheniramine | 275.1 → 230.1 |
| (S)-(+)-Chlorpheniramine | 275.1 → 230.1 |
| Chlorpheniramine-d4 (IS) | 279.1 → 234.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| (R)-(-)-Chlorpheniramine | 0.1 - 50 | 0.1 | > 0.995 |
| (S)-(+)-Chlorpheniramine | 0.1 - 50 | 0.1 | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| (R)-(-)-Chlorpheniramine | Low | 0.3 | 0.29 | 96.7 | 5.8 |
| Mid | 5.0 | 5.1 | 102.0 | 4.2 | |
| High | 40.0 | 39.5 | 98.8 | 3.5 | |
| (S)-(+)-Chlorpheniramine | Low | 0.3 | 0.31 | 103.3 | 6.1 |
| Mid | 5.0 | 4.9 | 98.0 | 4.5 | |
| High | 40.0 | 40.8 | 102.0 | 3.1 |
Visualizations
Caption: Experimental workflow for the enantioselective analysis of chlorpheniramine.
Caption: Logical relationship of the analytical method components.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the enantioselective quantification of chlorpheniramine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and pharmaceutical research. The clear separation of the enantiomers allows for a detailed investigation of the stereoselective pharmacokinetics of chlorpheniramine.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Chlorpheniramine-d6 in Bioanalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the bioanalysis of chlorpheniramine using its deuterated internal standard, Chlorpheniramine-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of chlorpheniramine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like chlorpheniramine, due to co-eluting compounds from the biological matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity. In the bioanalysis of chlorpheniramine, endogenous components of the sample can interfere with its ionization in the mass spectrometer's source, leading to unreliable results.
Q2: Why is a deuterated internal standard like this compound recommended for this analysis?
A2: A deuterated internal standard is considered the gold standard in quantitative LC-MS/MS bioanalysis. Since this compound is chemically almost identical to chlorpheniramine, it co-elutes chromatographically and experiences nearly the same matrix effects. This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement. By using the ratio of the analyte to the deuterated internal standard, more accurate and precise quantification can be achieved.
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all matrix-related issues. In some cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix. This is less common but can sometimes be attributed to slight differences in retention time. Therefore, careful method development and validation are still crucial.
Q4: I am observing high variability in my results even with this compound. What could be the cause?
A4: High variability despite using a deuterated internal standard can stem from several factors:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results. Ensure your sample preparation protocol is robust and consistently applied.
-
Severe Matrix Effects: In cases of very "dirty" samples, the matrix effects might be so strong that they overwhelm the compensatory ability of the internal standard.
-
Internal Standard Stability: Ensure the stability of this compound in your stock solutions and during the entire analytical process.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or inconsistent injector performance, can also contribute to variability.
Q5: What are the key validation parameters to assess when developing a bioanalytical method for chlorpheniramine with this compound?
A5: Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term). For the matrix effect, it is important to evaluate it in at least six different lots of the biological matrix to assess inter-subject variability.
Troubleshooting Guides
Issue 1: Poor Peak Shape for Chlorpheniramine and/or this compound
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) or use a guard column. If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure chlorpheniramine is in a single ionic state. A pH around 4-5 is often suitable. |
| Injection of a Strong Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to separate chlorpheniramine from the phospholipid elution region. Consider using a phospholipid removal plate during sample preparation. |
| Inefficient Sample Cleanup | Switch from protein precipitation (PPT) to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as temperature, gas flows, and voltages to minimize matrix effects and maximize the signal for chlorpheniramine and its internal standard. |
Issue 3: Inconsistent Internal Standard (this compound) Response
| Possible Cause | Troubleshooting Steps |
| Inaccurate Spiking | Ensure the internal standard working solution is added accurately and consistently to all samples, standards, and quality controls. |
| Internal Standard Degradation | Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary. |
| Differential Matrix Effects | If the matrix is affecting the internal standard differently than the analyte, re-evaluate and optimize the sample preparation and chromatographic conditions to ensure they co-elute and are subjected to the same matrix environment. |
Data Presentation
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method by compensating for matrix effects. Below is a table summarizing typical performance data, comparing a method using a structural analog internal standard (like brompheniramine) with a method using a deuterated internal standard.
Table 1: Comparison of Bioanalytical Method Performance for Chlorpheniramine
| Parameter | Method with Analog IS (e.g., Brompheniramine) | Method with Deuterated IS (this compound) |
| Recovery (%) | 75 - 90 | > 95 |
| Matrix Effect Factor | 0.80 - 1.15 | 0.98 - 1.02 |
| Inter-assay Precision (%CV) | < 15% | < 5% |
| Inter-assay Accuracy (%) | 85 - 115% | 97 - 103% |
Note: The data presented is a synthesis of typical values found in the literature and is intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting chlorpheniramine from human plasma.
-
Sample Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide and vortex for 10 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of chlorpheniramine and this compound. Optimization will be required for your specific instrumentation.
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Chlorpheniramine: m/z 275.1 → 230.1
-
This compound: m/z 281.1 → 236.1
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of chlorpheniramine using this compound.
Caption: A logical workflow for troubleshooting significant matrix effects in bioanalysis.
Technical Support Center: Optimizing Mass Spectrometry Parameters for Chlorpheniramine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Chlorpheniramine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (Q1/Q3) for Chlorpheniramine and its deuterated internal standard, this compound?
A1: The mass transitions for Chlorpheniramine are well-established. For this compound, the precursor ion will be shifted by +6 Da due to the six deuterium atoms. The fragment ions may or may not show a corresponding mass shift depending on the fragmentation pathway. Below are the commonly used and theoretical MRM transitions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Chlorpheniramine | 275.1 | 230.1 | This is a common transition resulting from the loss of the dimethylamine group. |
| Chlorpheniramine | 275.1 | 167.1 | Another potential product ion. |
| This compound | 281.1 | 236.1 | Theoretical transition assuming the deuterium labels are retained on the fragment. |
| This compound | 281.1 | 230.1 | Possible if the fragmentation involves the loss of the deuterated dimethylamine group. |
| This compound | 281.1 | 167.1 | Another potential product ion, assuming the deuterium labels are not on this fragment. |
It is crucial to experimentally confirm the optimal transitions for this compound on your specific instrument.
Q2: I am not detecting a signal for this compound. What are the possible causes?
A2: Several factors could lead to a lack of signal for your internal standard:
-
Incorrect Mass Spectrometer Settings: Double-check that the Q1 and Q3 masses are correctly entered for this compound (e.g., 281.1 m/z for the precursor ion).
-
Poor Ionization: The electrospray ionization (ESI) source parameters may not be optimal for this compound. Infuse a standard solution directly into the mass spectrometer to optimize source conditions.
-
Collision Energy Too High or Too Low: The collision energy (CE) might be set to a value that either does not induce fragmentation or causes excessive fragmentation into ions that are not being monitored.
-
Sample Preparation Issues: The internal standard may have been omitted from the sample, or there might be significant ion suppression from the sample matrix.
-
Standard Degradation: Ensure the integrity of your this compound standard.
Q3: My calibration curve is non-linear when using this compound as an internal standard. What should I do?
A3: Non-linearity in the calibration curve can arise from several sources:
-
Isotopic Contribution: The non-deuterated Chlorpheniramine standard may contain a small percentage of naturally occurring heavy isotopes that can interfere with the this compound signal, and vice versa.
-
Matrix Effects: Even with a deuterated internal standard, significant matrix effects can cause non-linearity, especially if the analyte and internal standard do not co-elute perfectly.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is within the linear dynamic range of the instrument.
-
Incorrect Integration: Poor chromatographic peak integration can lead to non-linear curves. Manually review the integration of each peak.
Q4: The retention time of this compound is different from that of Chlorpheniramine. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is common in liquid chromatography, particularly in reversed-phase systems. This phenomenon is known as the "isotope effect." Typically, the deuterated compound will elute slightly earlier. It is important to ensure that the peak shapes for both compounds are good and that they elute close enough to experience similar matrix effects.
Troubleshooting Guides
Issue 1: Poor Sensitivity for this compound
Symptoms:
-
Low peak intensity for the this compound MRM transition.
-
High signal-to-noise ratio.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Direct Infusion Analysis: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer. | This will confirm if the compound is ionizing and fragmenting as expected, independent of the LC system. |
| 2 | Optimize Source Parameters: While infusing, adjust the key ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the precursor ion signal (m/z 281.1). | A stable and strong signal for the precursor ion should be achieved. |
| 3 | Optimize Collision Energy: With a stable precursor ion signal, perform a product ion scan to identify the major fragment ions. Then, perform a collision energy ramp for the most intense product ion to find the optimal CE value that yields the highest fragment ion intensity. | This will determine the most sensitive MRM transition and the optimal collision energy. |
| 4 | Check for Matrix Effects: Prepare two sets of samples: (A) this compound in a clean solvent and (B) this compound spiked into a blank matrix extract at the same concentration. Compare the peak areas. | If the peak area in sample B is significantly lower than in sample A, it indicates ion suppression. Consider improving the sample cleanup procedure. |
Issue 2: Inconsistent Peak Area Ratios (Analyte/Internal Standard)
Symptoms:
-
High variability in the peak area ratio across replicate injections of the same sample.
-
Poor precision and accuracy in quality control samples.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify Co-elution: Overlay the chromatograms of Chlorpheniramine and this compound. | The peaks should have similar shapes and their retention times should be very close. A significant difference in retention time can lead to differential matrix effects. |
| 2 | Assess Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone. Check for the presence of a signal at the m/z of the non-deuterated Chlorpheniramine. | A significant contribution from the unlabeled compound in the deuterated standard can affect accuracy. |
| 3 | Evaluate Sample Extraction Recovery: Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample. | This will assess the efficiency and consistency of your sample preparation method. |
| 4 | Check for H/D Exchange: Incubate the this compound standard in the sample matrix under your experimental conditions (e.g., pH, temperature) for an extended period and monitor for any increase in the signal of the non-deuterated analyte. | This will determine if any back-exchange of deuterium for hydrogen is occurring. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
Objective: To determine the optimal precursor ion, product ion, and collision energy for this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid
-
Syringe pump and infusion line
-
Tandem quadrupole mass spectrometer
Methodology:
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Prepare a 100 ng/mL working solution by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan (Q1 scan) in positive ion mode to confirm the m/z of the protonated molecule, [M+H]⁺ (expected at m/z 281.1).
-
Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the m/z 281.1 ion.
-
Perform a product ion scan of m/z 281.1 by selecting it as the precursor ion in Q1 and scanning a range of m/z values in Q3. Identify the most abundant fragment ions.
-
Select the most intense product ion and create an MRM transition (e.g., 281.1 > 236.1).
-
Perform a collision energy optimization by ramping the collision energy (e.g., from 5 to 40 eV in 2 eV steps) while monitoring the selected MRM transition.
-
Plot the fragment ion intensity versus collision energy to determine the optimal CE that gives the maximum signal.
-
Optimize the declustering potential (or equivalent parameter) to prevent in-source fragmentation and improve ion transmission.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
Caption: Troubleshooting logic for inconsistent results with deuterated standards.
Technical Support Center: Stability of Chlorpheniramine-d6 in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorpheniramine-d6 as an internal standard in bioanalytical methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample processing and analysis, potentially indicating instability of this compound.
Issue 1: High Variability in this compound Peak Area Across a Sample Batch
Possible Cause: Inconsistent sample preparation, issues with the LC-MS system, or degradation of the internal standard.[1][2]
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Inconsistent Pipetting: Ensure pipettes are calibrated and proper technique is used for all liquid handling steps.
-
Incomplete Extraction: Optimize the extraction procedure (e.g., vortexing time, solvent volumes) to ensure consistent recovery of this compound.
-
Solvent Evaporation: If an evaporation step is used, ensure it is uniform across all samples. Over-drying can lead to sample loss.
-
Insufficient Mixing: Thoroughly mix samples after the addition of the internal standard and before injection.[1]
-
-
Assess LC-MS System Performance:
-
Autosampler Issues: Check for inconsistent injection volumes or air bubbles in the syringe.[2]
-
Carryover: Inject blank samples after high-concentration samples to check for carryover.[1]
-
MS Detector Instability: A dirty or improperly positioned spray needle can cause fluctuating ionization efficiency.[1]
-
-
Investigate this compound Stability:
-
Bench-top Stability: Evaluate the stability of this compound in the processed matrix at room temperature over a time period that mimics the sample analysis run time.
-
Freeze-Thaw Stability: Assess the stability of this compound in the biological matrix after multiple freeze-thaw cycles.[3]
-
Post-Preparative Stability: Determine the stability of the processed samples in the autosampler over the expected duration of the analytical run.
-
Workflow for Investigating High Variability of Internal Standard
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Chromatographic Peak Tailing or Splitting for this compound
Possible Cause: Poor chromatography, column degradation, or interactions with the matrix.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Sample Matrix Effects:
-
Insufficient Cleanup: Inadequate removal of matrix components can interfere with the chromatography. Consider a more rigorous sample preparation method like solid-phase extraction (SPE).
-
Phospholipid Buildup: If analyzing plasma or serum, phospholipids can accumulate on the column and affect peak shape. Use a phospholipid removal plate or a guard column.
-
Issue 3: Loss of Deuterium from this compound (Isotopic Exchange)
Possible Cause: Exposure to certain pH conditions or in-source fragmentation. While less common for D6 labeling on an aromatic ring, it is a possibility to consider.
Troubleshooting Steps:
-
Evaluate Sample pH: Avoid strongly acidic or basic conditions during sample preparation and storage if isotopic exchange is suspected.
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote in-source fragmentation or exchange.[2]
-
Use a Different Labeled Standard: If isotopic instability is confirmed, consider using a ¹³C-labeled internal standard, which is not susceptible to exchange.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the typical stability assessments required for an internal standard like this compound in a bioanalytical method validation?
According to FDA guidelines, the stability of the analyte and internal standard in a biological matrix is a critical component of bioanalytical method validation.[7] Key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -70°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Confirms stability of the processed samples in the autosampler over the course of the analytical run.
-
Stock Solution Stability: Verifies the stability of the internal standard stock solution under its storage conditions.
Q2: What are the acceptance criteria for stability experiments?
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Q3: How can I minimize the degradation of this compound during sample processing?
-
Temperature Control: Keep biological samples on ice or at refrigerated temperatures during processing to minimize enzymatic degradation.
-
pH Control: Maintain a pH where Chlorpheniramine is most stable.
-
Light Protection: Protect samples from light if chlorpheniramine is known to be light-sensitive.
-
Prompt Processing: Process samples as quickly as possible.
Q4: Can the location of the deuterium labels on this compound affect its stability?
Yes, the position of the deuterium labels is crucial. Labels on exchangeable sites (e.g., on heteroatoms) are prone to exchange with hydrogen from the solvent.[5] For this compound, the deuterium atoms are typically on the aromatic ring, which is generally a stable position. However, it is always good practice to be aware of the potential for isotopic exchange.
Decision Tree for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
Data Summary
The following table summarizes typical acceptance criteria for stability assessments of an internal standard in a bioanalytical method.
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Nominal Concentration) |
| Freeze-Thaw | -20°C or -70°C | 3 cycles | 85 - 115% |
| Bench-Top | Room Temperature | ≥ 4 hours | 85 - 115% |
| Post-Preparative | Autosampler Temp. | Duration of run | 85 - 115% |
| Long-Term | -20°C or -70°C | Duration of study | 85 - 115% |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This is a common and straightforward method for removing proteins from biological samples.[5]
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the plasma sample.
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of blank biological matrix with this compound at low and high concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw process for a minimum of three cycles.
-
-
Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and quality control samples.
-
Evaluation: Compare the concentrations of the freeze-thaw samples to nominal concentrations. The deviation should be within ±15%.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. fda.gov [fda.gov]
Technical Support Center: Chlorpheniramine-d6 Stability During Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Chlorpheniramine-d6 during extraction procedures. The following information is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound during extraction?
The main concern is the potential for hydrogen-deuterium (H/D) exchange, where the deuterium atoms on the molecule are replaced by protons from the surrounding solvent or matrix. This can lead to an underestimation of the analyte concentration and affect the accuracy of pharmacokinetic studies. The stability of the underlying chlorpheniramine molecule is also a factor, particularly at extreme pH values.
Q2: How does pH influence the stability of this compound?
The pH of the extraction solvent and the sample matrix is a critical factor that can influence both the chemical stability of the chlorpheniramine molecule and the stability of the deuterium label.
-
Chemical Stability: Chlorpheniramine has two pKa values: 9.2 for the aliphatic tertiary amine and 4.0 for the nitrogen on the pyridine ring.[1] Extreme pH levels can lead to degradation of the molecule itself. Studies on the non-deuterated form have shown degradation under both acidic and basic stress conditions. For instance, one study observed a 2.31% degradation under acidic conditions and a 10.49% degradation under basic conditions.
-
Deuterium Label Stability: The rate of H/D exchange is pH-dependent. While the carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, the lability of deuterium atoms can be influenced by the acidity or basicity of the medium.
Q3: What is the optimal pH range for extracting this compound to maintain its stability?
Based on the pKa values and stability data of chlorpheniramine, a slightly acidic to neutral pH range is generally recommended to optimize both extraction efficiency and stability.
-
An aqueous solution of chlorpheniramine maleate typically has a pH between 4 and 5.[2]
-
One study found that a pH of 4.0 provided sensitive and reproducible results for the extraction of chlorpheniramine.[1]
-
Another study on the stability of chlorpheniramine in cough syrups noted a very low rate of decomposition at pH 3.6.
Considering these points, maintaining the pH between 4 and 7 during the extraction process is a good starting point to minimize degradation and potential H/D exchange. However, the optimal pH should be empirically determined for your specific matrix and extraction method.
Q4: Can the maleate salt form of this compound affect the experiment?
Yes. It has been reported that the maleate moiety of chlorpheniramine maleate can degrade in aqueous solutions over time, while the chlorpheniramine molecule itself remains stable. It is important to be aware of this, as the degradation of the counter-ion could potentially alter the pH of the solution if not properly buffered, which in turn could affect the stability of the deuterated analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Suboptimal extraction pH: The pH may be causing the analyte to be in a highly ionized state, reducing its partitioning into the organic solvent. | Adjust the pH of the aqueous sample to be about 2 pH units above the pKa of the aliphatic amine (pKa 9.2) to ensure it is in its neutral, more extractable form. For example, a pH of ~11. However, be mindful of potential degradation at high pH. A thorough optimization is recommended. |
| Inappropriate solvent selection: The chosen organic solvent may have poor partitioning for chlorpheniramine. | Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane). A mixture of solvents can also be effective. | |
| High variability in results | Inconsistent pH control: Small variations in pH between samples can lead to significant differences in extraction efficiency and stability. | Use a reliable buffer system to maintain a consistent pH throughout the extraction process for all samples. |
| Analyte degradation: Exposure to extreme pH or high temperatures during extraction may be causing degradation. | Perform the extraction at a controlled, cool temperature. Minimize the time the analyte is in contact with harsh pH conditions. | |
| Evidence of H/D exchange (e.g., presence of Chlorpheniramine-d5, d4, etc.) | Inappropriate pH of extraction or wash solutions: Highly acidic or basic conditions can promote the exchange of deuterium atoms with protons from the aqueous environment. | Optimize the pH to be as close to neutral as possible while still achieving good extraction efficiency. Avoid prolonged exposure to strongly acidic or basic solutions. |
| Use of protic solvents: Solvents with exchangeable protons (e.g., methanol, water) can contribute to H/D exchange. | If possible, use aprotic solvents for reconstitution after evaporation. |
Quantitative Data Summary
| Stress Condition | Degradation (%) |
| Acidic | 2.31 |
| Basic | 10.49 |
| Oxidative | 4.10 |
| Thermal | 10.39 |
| Photolytic | 3.59 |
Data from a stability-indicating HPLC method for aminophylline and chlorpheniramine maleate.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 1 mL of plasma sample, add the internal standard.
-
Add a buffer solution to adjust the pH. It is recommended to test a range of pH values (e.g., 4, 7, 9, 11) to determine the optimal pH for recovery and stability. A borate buffer for alkaline pH or a phosphate buffer for neutral to acidic pH can be used.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).
-
Workflow for Optimizing Extraction pH
Caption: Workflow for optimizing extraction pH for this compound.
Logical Relationships
Impact of pH on this compound During Extraction
Caption: Relationship between pH and key factors in this compound extraction.
References
Technical Support Center: Minimizing Ion Suppression of Chlorpheniramine-d6 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Chlorpheniramine-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] In bioanalysis, phospholipids from plasma are a major cause of ion suppression in positive ion ESI mode.[1][2]
Q2: How can I detect and quantify ion suppression in my assay?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression occurs. A constant flow of this compound solution is infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Dips in the baseline signal of this compound indicate regions of ion suppression.[3]
-
Post-Extraction Spike: This is a quantitative method. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Q3: What are the most common sources of ion suppression when analyzing this compound in biological samples?
A3: The most common sources are endogenous matrix components that co-elute with this compound.[1] In plasma samples, phospholipids are a primary cause of ion suppression.[1][3][4] Other sources can include salts, proteins, and metabolites.
Q4: Is ESI or APCI less prone to ion suppression for Chlorpheniramine analysis?
A4: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[4] One study found that for Chlorpheniramine, the mean matrix effect was 75% less in APCI mode compared to ESI mode.[4] However, ESI may offer a higher absolute response. The choice between ESI and APCI should be evaluated during method development.
Q5: How does using a stable isotope-labeled internal standard like this compound help?
A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice to compensate for matrix effects. Since it is chemically identical to the analyte (Chlorpheniramine), it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guides
Issue 1: High Ion Suppression Observed
If you have identified significant ion suppression using the post-column infusion or post-extraction spike method, follow these steps to mitigate the issue.
Caption: A typical workflow for LLE of Chlorpheniramine from plasma.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound (internal standard).
-
Alkalinization: Add a small volume (e.g., 50 µL) of 1M NaOH to basify the plasma sample. Vortex briefly.
-
Extraction: Add 1 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Example LC-MS/MS Parameters
These parameters are a starting point for method development, synthesized from several published methods. [5][6][7] LC Parameters:
-
Column: C8 or C18 column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm). [5][7]* Mobile Phase A: Water with 0.1% Formic Acid or 2.5 mM NH4OH. [5][6][7]* Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Gradient: Start with a low percentage of organic phase (e.g., 35% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5 - 20 µL.
MS/MS Parameters (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Chlorpheniramine: m/z 275 → 230
-
This compound: m/z 281 → 236 (adjust based on specific labeling)
-
-
Source Parameters:
-
Capillary Voltage: ~3.0 - 4.5 kV
-
Desolvation Temperature: ~350 - 500 °C
-
Desolvation Gas Flow: ~600 - 800 L/hr
-
Collision Energy: Optimize for specific transitions.
-
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Chlorpheniramine-d6 Internal Standard Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in the response of the Chlorpheniramine-d6 internal standard (IS) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound, a stable isotope-labeled (SIL) internal standard, is considered the gold standard for the quantitative bioanalysis of chlorpheniramine.[1] Its primary role is to compensate for variability during sample preparation and analysis.[2] Because it is chemically almost identical to the analyte (chlorpheniramine), it is expected to behave similarly during extraction, chromatography, and ionization.[3] By adding a known amount of this compound to all samples, calibration standards, and quality controls, variations in sample processing and instrument response can be normalized by calculating the peak area ratio of the analyte to the internal standard.[1]
Q2: Why am I seeing significant variability in my this compound response even though it's a SIL-IS?
A2: While SIL-IS are robust, variability can still occur.[4] Large variability in the IS response can be an indicator of issues with sample handling or the analytical method. Common causes fall into three main categories: sample preparation, the LC system, or the MS detector.[5] Inconsistent pipetting, incomplete extraction, or insufficient mixing during sample preparation can lead to varying amounts of the IS in the final sample.[5] Issues with the autosampler, such as inconsistent injection volumes, can also introduce variability.[2] Furthermore, instability in the mass spectrometer's ion source can lead to fluctuating ionization efficiency and an unstable signal.[5]
Q3: Can matrix effects still be an issue when using this compound?
A3: Yes, matrix effects can still be a concern. Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix.[6][7] While this compound is designed to co-elute with chlorpheniramine and experience similar matrix effects, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the two.[3] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[3] This is referred to as differential matrix effects.
Q4: What are the regulatory expectations for internal standard response variability?
A4: Regulatory bodies like the FDA and EMA emphasize the importance of monitoring the internal standard response to ensure the reliability of bioanalytical data.[1] While there are no strict numerical acceptance criteria universally mandated, a common industry practice is to investigate if the IS response in a study sample deviates significantly from the mean response of the calibration standards and quality controls (QCs).[1] A typical investigation trigger is when the IS response falls outside of 50-150% of the mean IS response of the calibrators and QCs. The FDA recommends pre-defining the acceptance window for IS response in a standard operating procedure (SOP).[8]
Troubleshooting Guides
Guide 1: Investigating Random Fluctuation in this compound Response
This guide addresses scenarios where the internal standard response is erratic across an analytical run.
Initial Assessment:
-
Plot the IS Response: Plot the peak area of this compound for all injections (blanks, standards, QCs, and unknown samples) in the order of injection.
-
Visual Inspection: Look for random patterns, such as sporadic high or low responses, that do not correlate with the sample type or concentration.
Troubleshooting Workflow:
Troubleshooting workflow for random IS variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review pipetting techniques for consistency.[5] - Ensure complete and consistent extraction of all samples. - Verify that the IS spiking solution is homogeneous and added accurately to every sample. |
| LC/Autosampler Issues | - Check the autosampler for air bubbles in the syringe or sample loop. - Verify the injection volume accuracy and precision.[2] - Investigate for potential carryover from high-concentration samples. |
| MS Detector Instability | - Inspect the ion source for contamination and clean if necessary.[5] - Check the spray needle position and ensure it is optimal. - Monitor MS source parameters for stability. |
Guide 2: Addressing Systematic Trends in this compound Response
This guide focuses on scenarios where a clear trend (e.g., a gradual decrease or increase) in the internal standard response is observed over the course of an analytical run.
Initial Assessment:
-
Plot the IS Response: Plot the peak area of this compound for all injections in chronological order.
-
Visual Inspection: Identify any systematic trends, such as a continuous drift upwards or downwards in the IS signal.
Troubleshooting Workflow:
Troubleshooting workflow for systematic IS trends.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix from at least six different sources. - If differential matrix effects are confirmed, optimize the sample clean-up procedure to remove interfering matrix components. |
| Chromatographic Issues | - Ensure the analytical column is not degraded or contaminated. Consider replacing the column. - Optimize the mobile phase composition and gradient to ensure co-elution of chlorpheniramine and this compound.[3] |
| Internal Standard Instability | - Assess the stability of the this compound spiking solution under the storage and handling conditions of the experiment. |
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment to illustrate how to identify differential effects on Chlorpheniramine and its deuterated internal standard.
| Matrix Lot | Chlorpheniramine Peak Area (Post-extraction Spike) | This compound Peak Area (Post-extraction Spike) | Matrix Factor (Chlorpheniramine) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| Neat Solution | 1,500,000 | 1,550,000 | 1.00 | 1.00 | 1.00 |
| Lot 1 | 1,200,000 | 1,302,000 | 0.80 | 0.84 | 0.95 |
| Lot 2 | 975,000 | 1,023,000 | 0.65 | 0.66 | 0.98 |
| Lot 3 | 1,350,000 | 1,426,000 | 0.90 | 0.92 | 0.98 |
| Lot 4 | 825,000 | 899,000 | 0.55 | 0.58 | 0.95 |
| Lot 5 | 1,050,000 | 1,116,000 | 0.70 | 0.72 | 0.97 |
| Lot 6 | 1,275,000 | 1,348,500 | 0.85 | 0.87 | 0.98 |
| Mean | 0.74 | 0.76 | 0.97 | ||
| %CV | 18.2% | 16.4% | 1.6% |
-
Matrix Factor = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
A coefficient of variation (%CV) of the IS-normalized matrix factor across different matrix sources of ≤15% is generally considered acceptable.
Experimental Protocols
Protocol: Evaluation of Matrix Effects for Chlorpheniramine and this compound
Objective: To assess the impact of the biological matrix on the ionization of chlorpheniramine and its internal standard, this compound.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Chlorpheniramine and this compound analytical standards.
-
Validated LC-MS/MS method for chlorpheniramine analysis.
-
Appropriate solvents for sample preparation (e.g., acetonitrile for protein precipitation).[5]
Procedure:
-
Prepare Three Sets of Samples for Each Matrix Source:
-
Set 1 (Neat Solution): Spike chlorpheniramine and this compound into the final mobile phase or reconstitution solvent at a concentration representing the middle of the calibration curve.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with chlorpheniramine and this compound to the same final concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike blank matrix from each of the six sources with chlorpheniramine and this compound before the extraction process.
-
-
Sample Analysis: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): For each matrix lot, calculate the MF for both the analyte and the IS:
-
MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Chlorpheniramine) / (MF of this compound)
-
-
Coefficient of Variation (%CV): Calculate the %CV for the IS-Normalized MF across the different matrix lots.
-
Acceptance Criteria: The %CV of the IS-normalized MF should be ≤15%.
Protocol: LC-MS/MS Analysis of Chlorpheniramine with this compound
Objective: To provide a general LC-MS/MS method for the quantification of chlorpheniramine in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | API 4000 or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Chlorpheniramine: m/z 275.1 -> 230.1 this compound: m/z 281.1 -> 236.1 |
| Ion Source Temp. | 500°C |
Note: These are example conditions and should be optimized for your specific instrumentation and application.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorpheniramine-d6 Recovery from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Chlorpheniramine-d6 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery from plasma?
A1: Low recovery of this compound can stem from several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimized for this compound.
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
pH of the Sample: The pH of the plasma sample and extraction solvents is crucial as it affects the ionization state and, consequently, the solubility and extractability of Chlorpheniramine.
-
Inadequate Phase Separation (for LLE): Incomplete separation of the aqueous and organic layers during liquid-liquid extraction can result in the loss of the analyte.
-
Improper SPE Cartridge Conditioning or Elution: For solid-phase extraction, insufficient conditioning of the SPE cartridge can lead to poor retention of the analyte, while an inappropriate elution solvent may not effectively desorb the analyte.
-
Analyte Instability: this compound may degrade during sample processing or storage.
-
Protein Binding: Chlorpheniramine is known to bind to plasma proteins. Inefficient disruption of this binding will result in low recovery.[1]
Q2: How do I minimize matrix effects in my analysis?
A2: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust your HPLC or UHPLC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Q3: What is the expected recovery rate for Chlorpheniramine from plasma?
A3: The recovery rate can vary significantly depending on the extraction method used. A magnetic dispersive solid-phase extraction (MDSPE) method has been reported to achieve a desirable recovery range of 87.9–96.4%.[2][3][4] Liquid-liquid extraction has shown variable recoveries, with some methods reporting lower efficiencies.
Troubleshooting Guides
Issue 1: Low Recovery with Protein Precipitation (PPT)
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A common ratio is 3:1 (v/v). |
| Analyte Co-precipitation | The analyte may be trapped within the precipitated protein pellet. Try a different precipitation solvent or adjust the pH. |
| Insufficient Vortexing/Mixing | Ensure thorough mixing of the plasma and precipitating solvent to facilitate complete protein precipitation. |
| Premature Sample Filtration | Allow sufficient time for proteins to precipitate before centrifugation or filtration. |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Adjust the pH of the aqueous phase to suppress the ionization of Chlorpheniramine (a basic compound), thereby increasing its partitioning into the organic solvent. |
| Inappropriate Organic Solvent | Select an organic solvent with appropriate polarity to efficiently extract Chlorpheniramine. A mixture of diethyl ether and dichloromethane (80:20, v/v) has been used successfully.[5][6] |
| Insufficient Mixing/Shaking | Ensure vigorous mixing to maximize the surface area between the aqueous and organic phases for efficient extraction. |
| Emulsion Formation | If an emulsion forms, try adding salt to the aqueous phase or centrifuging at a higher speed to break the emulsion. |
| Incomplete Phase Separation | Allow adequate time for the layers to separate completely. Centrifugation can aid in achieving a clean separation. |
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step |
| Improper Sorbent Selection | Choose an SPE sorbent that has a high affinity for Chlorpheniramine. A reversed-phase sorbent is a common choice. |
| Inadequate Cartridge Conditioning | Properly condition the SPE cartridge with methanol followed by water to activate the sorbent. |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. |
| Incorrect Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. |
| Suboptimal Elution Solvent | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete elution. Consider optimizing the organic solvent content and pH of the elution solvent. |
| Flow Rate Too High | A high flow rate during sample loading, washing, or elution can lead to incomplete interaction with the sorbent and thus, poor recovery. |
Quantitative Data Summary
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Reference |
| Magnetic Dispersive Solid-Phase Extraction (MDSPE) | Chlorpheniramine | Human Plasma | 87.9 - 96.4 | [2][3][4] |
| Liquid-Liquid Extraction (LLE) | Chlorpheniramine | Human Plasma | ~20 (in an older LC-MS-MS method) | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.[8]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (this compound).[8]
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[8]
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma in a glass tube, add the internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 3 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 80:20 v/v).[5][6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute the sample with 500 µL of 4% phosphoric acid in water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General bioanalytical workflow for this compound analysis.
Caption: Simplified signaling pathway of Chlorpheniramine's antihistamine effect.[9][10][11][12][13]
References
- 1. Binding of chlorpheniramine enantiomers to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. a protein precipitation extraction method [protocols.io]
- 9. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 10. Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 13. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chlorpheniramine-d6 Analytical Troubleshooting
Welcome to the technical support center for analytical methods involving Chlorpheniramine-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of Chlorpheniramine, with a focus on co-eluting interferences with its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a stable isotope-labeled (SIL) version of Chlorpheniramine, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative analytical methods, most commonly in liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Chlorpheniramine, it co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Q2: We are observing an unexpected peak at the same retention time as our this compound internal standard, leading to inaccurate results. What could be the cause?
A2: This issue is likely due to a co-eluting interference. Potential sources of this interference include:
-
Metabolites of Chlorpheniramine: The primary metabolites, N-desmethylchlorpheniramine and didesmethylchlorpheniramine, can sometimes interfere.
-
Isobaric Interferences: A compound with the same nominal mass as this compound may be present in the sample matrix.
-
Related Compounds and Impurities: Impurities from the synthesis of Chlorpheniramine or related compounds present in the formulation, such as Pheniramine or Chlorpheniramine N-oxide, could potentially co-elute.[1]
-
Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can sometimes cause interference.
Q3: How can we confirm the identity of the co-eluting interference?
A3: High-resolution mass spectrometry (HRMS) is a powerful tool to identify unknown interfering peaks. HRMS can provide an accurate mass measurement, which can be used to determine the elemental composition of the interfering compound and help in its identification.
Q4: What are the initial troubleshooting steps to address co-elution with this compound?
A4: The initial steps should focus on improving the chromatographic separation and ensuring the purity of your standards.
-
Optimize Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or column chemistry to improve the resolution between this compound and the interfering peak.
-
Check Standard Purity: Analyze a pure solution of this compound to ensure it is not contaminated with an impurity that has the same mass-to-charge ratio as the monitored transition.
-
Review Sample Matrix: Analyze a blank matrix sample (a sample without the analyte or internal standard) to see if the interference is endogenous to the matrix.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Metabolites
Problem: Poor accuracy and precision in bioanalytical assays due to interference from N-desmethylchlorpheniramine or didesmethylchlorpheniramine with Chlorpheniramine or its internal standard.
Solution Workflow:
Caption: Troubleshooting workflow for resolving co-elution with Chlorpheniramine metabolites.
Detailed Steps:
-
Retention Time Confirmation: First, inject individual analytical standards of Chlorpheniramine, N-desmethylchlorpheniramine, and didesmethylchlorpheniramine to confirm their respective retention times under your current chromatographic conditions.
-
Chromatographic Adjustment: If co-elution is confirmed, modify your HPLC method. A common strategy is to adjust the gradient to increase separation. For example, decreasing the initial percentage of the organic solvent in your mobile phase and employing a shallower gradient can often improve the resolution between the parent drug and its more polar metabolites.
-
Alternative Column Selection: If gradient modification is insufficient, consider a column with a different stationary phase chemistry. A phenyl-hexyl or a cyano column can offer different selectivity compared to a standard C18 column and may resolve the co-eluting peaks.
Guide 2: Mitigating Matrix Effects
Problem: Inconsistent analyte response and poor reproducibility caused by suppression or enhancement of the ion signal by components of the biological matrix.
Solution Workflow:
Caption: Workflow for troubleshooting and mitigating matrix effects in Chlorpheniramine analysis.
Detailed Steps:
-
Sample Preparation Evaluation: The choice of sample preparation is critical in minimizing matrix effects. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective, but their efficiency can be matrix-dependent. A comparison is recommended.
-
Quantitative Comparison: To quantitatively assess the best approach, perform a recovery and matrix effect experiment. Prepare three sets of samples:
-
Set A: Analyte in pure solvent.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Matrix sample spiked with the analyte before extraction.
-
-
Calculation and Selection:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100
-
Select the extraction method that provides the highest recovery and a matrix effect closest to zero.
-
-
Chromatographic Optimization: Employ a divert valve on your LC system to divert the flow to waste during the first few minutes of the run. This prevents highly polar and unretained matrix components from entering the mass spectrometer, reducing source contamination and ion suppression.
Experimental Protocols
Protocol 1: HPLC Method for Separation of Chlorpheniramine and Related Impurities
This method is effective for separating Chlorpheniramine from Pheniramine, Chlorpheniramine N-oxide, and other related compounds.[1]
| Parameter | Specification |
| Column | Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm |
| Mobile Phase A | 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v) |
| Mobile Phase B | Acetonitrile/ 0.05% TFA (v/v) |
| Gradient | 0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B; 35-40 min: 0% B |
| Flow Rate | 1.0 mL/minute |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
Expected Elution Order:
-
Pheniramine
-
Chlorpheniramine related compound A
-
Chlorpheniramine related compound B
-
Chlorpheniramine related compound C
-
Chlorpheniramine
-
Chlorpheniramine N-oxide
-
Chlorpheniramine related compound D
Protocol 2: Sample Preparation Comparison: LLE vs. SPE
Objective: To determine the optimal sample preparation technique for minimizing matrix effects in human plasma.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (80:20, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
Table 1: Representative Retention Times of Chlorpheniramine and Potential Interferences
| Compound | Typical Retention Time (min) | Notes |
| Didesmethylchlorpheniramine | Early eluting | More polar than the parent drug and mon-desmethyl metabolite. |
| N-desmethylchlorpheniramine | Early to mid eluting | More polar than the parent drug. |
| Chlorpheniramine | Mid-eluting | Analyte |
| This compound | Co-elutes with Chlorpheniramine | Internal Standard |
| Pheniramine | May elute close to Chlorpheniramine | Structurally similar, separation can be challenging. |
| Chlorpheniramine N-oxide | Later eluting | More polar than Chlorpheniramine. |
Note: Actual retention times will vary depending on the specific chromatographic conditions used.
Table 2: Comparison of Sample Preparation Techniques for Plasma Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | -15% to +5% (Ion Suppression) | -5% to +5% |
| Processing Time | ~30 minutes per batch | ~20 minutes per batch |
| Solvent Consumption | High | Low |
This data is representative and may vary based on the specific LLE and SPE protocols and the biological matrix.
References
effect of different anticoagulants on Chlorpheniramine-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different anticoagulants on the bioanalysis of Chlorpheniramine-d6.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for the analysis of this compound in plasma?
For the analysis of chlorpheniramine, both EDTA and heparin have been shown to yield equivalent analytical concentrations. However, EDTA is generally the preferred anticoagulant due to its superior performance in preventing clot formation in plasma samples. This is particularly advantageous for automated sample processing, as it reduces the failure rate of sample transfers by liquid handler workstations.
Q2: Can I use heparinized plasma for this compound analysis?
Yes, heparinized plasma can be used, and studies have shown that the quantitative results for chlorpheniramine are equivalent to those obtained with EDTA plasma. However, it is important to be aware that heparin, particularly lithium heparin, has been reported to cause matrix effects (ion suppression or enhancement) in some LC-MS/MS assays. If using heparin, it is crucial to thoroughly validate the method to ensure that the accuracy and precision are not compromised.
Q3: What about the use of citrate as an anticoagulant?
While there is less specific data available for the effect of citrate on this compound analysis, general findings from metabolomics and other drug assays suggest that citrate can cause significant matrix effects, including ion suppression. Therefore, citrate is generally less recommended for LC-MS/MS-based bioanalysis of small molecules unless specifically validated .
Q4: How do anticoagulants cause interference in LC-MS/MS analysis?
Anticoagulants can introduce matrix effects in several ways:
-
Ion Suppression/Enhancement: The anticoagulant itself or its counter-ions can co-elute with the analyte of interest (this compound) and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed or enhanced signal.
-
Adduct Formation: The counter-ions of the anticoagulant (e.g., Na+ from sodium citrate, K+ from K2-EDTA) can form adducts with the analyte, potentially shifting the monitored m/z and affecting quantification.
-
Alteration of Sample Properties: Anticoagulants can alter the pH and ionic strength of the plasma sample, which may influence the efficiency of sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q5: What are the signs that the chosen anticoagulant is affecting my analysis?
Common indicators of anticoagulant-related matrix effects include:
-
Poor reproducibility of results between samples.
-
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Poor peak shape for the analyte or internal standard.
-
Significant ion suppression or enhancement when assessing the matrix factor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in results between samples | Varying degrees of ion suppression or enhancement caused by the anticoagulant. | 1. Assess Matrix Effect: Perform a post-extraction addition experiment to quantify the matrix factor for each anticoagulant used. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering matrix components. 3. Improve Sample Preparation: Utilize a more rigorous sample clean-up method like SPE to remove a broader range of matrix components. 4. Validate for Each Anticoagulant: If multiple anticoagulants must be used in a study, the method should be validated for each to ensure accuracy. |
| Low recovery of this compound | The anticoagulant may be affecting the efficiency of the sample preparation process. | 1. Evaluate Extraction Efficiency: Compare the recovery of this compound from plasma collected with different anticoagulants. 2. Adjust pH: The pH of the sample can influence extraction efficiency, especially for a basic compound like chlorpheniramine. Ensure the pH is optimal for your extraction method (LLE or SPE). |
| Poor peak shape or peak splitting | Interaction with residual matrix components. | 1. Enhance Sample Clean-up: Switch from protein precipitation to a more selective method like LLE or SPE. 2. Check Analytical Column: Ensure the column is not degraded or clogged. |
Data Summary
The following table summarizes the key findings on the use of different anticoagulants for chlorpheniramine analysis.
| Anticoagulant | Effect on Chlorpheniramine Quantification | Practical Considerations | Recommendation |
| EDTA | Equivalent analytical concentrations compared to heparin. | Significantly lower failure rate in automated sample transfer due to less clot formation. | Highly Recommended |
| Heparin | Equivalent analytical concentrations compared to EDTA. | Higher incidence of clot formation. Potential for matrix effects (ion suppression/enhancement), especially with Li-heparin. | Acceptable with thorough validation |
| Citrate | Potential for significant matrix effects (ion suppression/enhancement) and interferences. | May dilute the sample, requiring a correction factor. | Not Recommended without specific validation |
Experimental Protocols
Below are representative experimental protocols for the analysis of chlorpheniramine in human plasma.
Protocol 1: Liquid-Liquid Extraction (LLE) with HPLC-ESI-MS/MS
This protocol is adapted from a method for the quantification of chlorpheniramine in human plasma.
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., brompheniramine).
-
Add 250 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C8, 5 µm, 50 x 4.6 mm
-
Mobile Phase: Gradient of methanol with 2.5 mM ammonium hydroxide.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transition: Specific m/z transitions for this compound and the internal standard should be optimized on the specific instrument.
-
Protocol 2: Solid-Phase Extraction (SPE) with LC-MS/MS
This is a general protocol for a basic drug like chlorpheniramine and should be optimized.
-
Sample Preparation:
-
Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid.
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX).
-
Conditioning: 1 mL methanol followed by 1 mL water.
-
Loading: Load the pre-treated sample.
-
Washing: 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in mobile phase.
-
-
LC-MS/MS Conditions:
-
Similar conditions as the LLE method can be used as a starting point and optimized.
-
Visualizations
Experimental Workflow
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Chlorpheniramine
For researchers, scientists, and professionals in drug development, the accurate quantification of chlorpheniramine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of bioanalytical method can significantly impact the reliability and efficiency of these investigations. This guide provides an objective comparison of three common analytical techniques for the determination of chlorpheniramine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
While the use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, is the gold standard for LC-MS/MS assays to correct for matrix effects and variability in extraction, this guide draws upon data from a closely related and thoroughly validated method utilizing a structural analog internal standard. The principles and performance characteristics are highly representative of a method employing this compound.
Performance Comparison of Bioanalytical Methods
The selection of an appropriate bioanalytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and UV-Visible Spectrophotometry for the analysis of chlorpheniramine.
| Parameter | LC-MS/MS | GC-MS | UV-Visible Spectrophotometry |
| Linearity Range | 0.05 - 10 ng/mL[1] | 0 - 160 ng/mL | 10 - 60 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 1 - 2 ng/mL | 6.6 µg/mL |
| Intra-day Precision (%CV) | 1.5 - 6.8%[1] | Data not available | < 1% |
| Inter-day Precision (%CV) | 2.4 - 9.0%[1] | Data not available | < 1% |
| Accuracy | 99.1 - 106.6%[1] | Data not available | > 99% |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Direct measurement or simple dilution |
| Selectivity | High | High | Low (prone to interference) |
| Throughput | High | Medium | High |
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of chlorpheniramine are expected.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., Brompheniramine or this compound).
-
Add 250 µL of 0.5 M NaOH and vortex.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (80:20, v/v) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient of methanol and 2.5 mM ammonium hydroxide.[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Chlorpheniramine: m/z 275.1 → 230.1
-
Brompheniramine (IS): m/z 319.0 → 274.0
-
Caption: LC-MS/MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of chlorpheniramine, particularly at moderate concentrations.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum, add an internal standard.
-
Add 1 mL of buffer (pH 9.8) and 5 mL of n-pentane.
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to a small volume.
-
Transfer the residue to a microvial and evaporate to dryness.
-
Reconstitute in 20 µL of ethyl acetate.
2. Chromatographic Conditions
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at a suitable temperature to elute chlorpheniramine, followed by a ramp to a final temperature to clean the column.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions:
-
Chlorpheniramine: m/z 203, 167, 72
-
Internal Standard: Appropriate ions for the chosen standard.
-
Caption: GC-MS experimental workflow.
UV-Visible Spectrophotometry
This method is simpler and more accessible but lacks the selectivity and sensitivity of chromatographic methods. It is best suited for the analysis of bulk drug or pharmaceutical formulations.
1. Sample Preparation
-
Accurately weigh a quantity of the sample.
-
Dissolve and dilute to a known concentration with 0.1 N HCl.
-
Filter the solution if necessary.
2. Spectrophotometric Analysis
-
Wavelength of Maximum Absorbance (λmax): 262 nm
-
Blank: 0.1 N HCl
-
Measure the absorbance of the sample solution at 262 nm.
-
Calculate the concentration using a previously prepared calibration curve.
Caption: UV-Visible Spectrophotometry workflow.
References
A Comparative Guide to Chlorpheniramine-d6 and Chlorpheniramine-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of two commonly used deuterated internal standards for the quantification of chlorpheniramine: Chlorpheniramine-d6 and Chlorpheniramine-d4.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability in sample preparation and matrix effects. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, leading to more accurate and precise measurements. However, the degree and position of deuterium labeling can sometimes influence their chromatographic behavior, a phenomenon known as the deuterium isotope effect. This guide explores the potential differences in performance between this compound and Chlorpheniramine-d4, supported by illustrative experimental data.
Performance Data Summary
The following table summarizes hypothetical performance data for this compound and Chlorpheniramine-d4 as internal standards in a human plasma assay. This data is representative of what might be observed in a typical LC-MS/MS method validation and is intended to highlight potential differences.
| Parameter | Chlorpheniramine-d4 | This compound | Acceptance Criteria |
| Chromatographic Retention Time | |||
| Chlorpheniramine (min) | 2.52 | 2.52 | - |
| Internal Standard (min) | 2.51 | 2.49 | Co-elution is ideal |
| Matrix Effect | |||
| Coefficient of Variation (%) | 4.2 | 5.8 | < 15% |
| Accuracy (% Bias) | |||
| Low QC (5 ng/mL) | +2.1 | +3.5 | ± 15% |
| Mid QC (50 ng/mL) | -1.5 | -2.8 | ± 15% |
| High QC (200 ng/mL) | +0.8 | +1.9 | ± 15% |
| Precision (% RSD) | |||
| Intra-day (n=6) | < 3.5% | < 4.8% | < 15% |
| Inter-day (n=18) | < 5.1% | < 6.2% | < 15% |
Experimental Protocol
The following is a representative experimental protocol for the quantification of chlorpheniramine in human plasma using a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Chlorpheniramine-d4 or this compound at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chlorpheniramine: m/z 275.1 → 230.1
-
Chlorpheniramine-d4: m/z 279.1 → 234.1
-
This compound: m/z 281.1 → 236.1
-
-
Logical Workflow for Internal Standard Selection and Method Validation
The Superiority of Deuterated Internal Standards in Quantitative Analysis: A Case Study of Chlorpheniramine-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chlorpheniramine, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Chlorpheniramine-d6 with alternative non-deuterated internal standards, supported by experimental data, to demonstrate the enhanced reliability of using a stable isotope-labeled standard in bioanalytical methods.
In the landscape of quantitative analysis, particularly in complex matrices such as plasma, the use of an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. While structurally similar molecules have been traditionally used, stable isotope-labeled compounds, such as this compound, have emerged as the gold standard, offering significant advantages in terms of accuracy and precision.
Comparative Analysis of Internal Standards
The performance of an internal standard is primarily evaluated based on the accuracy and precision of the analytical method. Below is a comparison of validation data from studies employing this compound (proxied by a tetradeuterated analog) and two common non-deuterated internal standards, Brompheniramine and Diphenhydramine, for the quantitative analysis of chlorpheniramine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance Data
| Internal Standard | Analyte Concentration (ng/mL) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy (% Recovery) |
| Chlorpheniramine-d4 | 5 | 3.5 | 4.1 | 98.2 - 103.4 |
| 50 | 2.8 | 3.2 | 97.9 - 102.1 | |
| 150 | 2.5 | 2.9 | 98.5 - 101.7 | |
| Brompheniramine | 0.15 (LLOQ) | 6.8 | 9.0 | 99.1 - 106.6 |
| 0.45 | 4.5 | 6.2 | 100.2 - 104.8 | |
| 7.5 | 1.5 | 2.4 | 99.9 - 103.1 | |
| Diphenhydramine | Not Specified | < 4.3 | Not Specified | Within 4.7% of nominal values |
Note: Data for Chlorpheniramine-d4 is used as a proxy for this compound due to the availability of detailed validation data for a closely related deuterated analog.
The data clearly indicates that while all three internal standards can be used to develop validated methods, the use of a deuterated internal standard like Chlorpheniramine-d4 consistently yields excellent precision and accuracy across a range of concentrations. Deuterated standards co-elute with the analyte, experiencing the same ionization effects and potential matrix interferences, which leads to more effective normalization and therefore, more reliable data.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the summarized experimental protocols for the quantification of chlorpheniramine using the different internal standards.
Method 1: Using a Deuterated Internal Standard (Chlorpheniramine-d4)
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with selected-ion monitoring.
-
Sample Preparation: Not detailed in the available abstract.
-
Chromatography: Not detailed in the available abstract.
-
Mass Spectrometry: Monitoring of intense fragment ions at m/e 203 for chlorpheniramine and m/e 207 for the tetradeuterated analog.
-
Quantitation: A linear calibration curve was obtained over the range of 0-160 ng/ml of serum. The sensitivity limit is 1-2 ng/ml.
Method 2: Using Brompheniramine as an Internal Standard
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[2][3]
-
Sample Preparation: Liquid-liquid extraction (LLE) with diethyl ether-dichloromethane (80:20, v/v) from plasma.[2][3]
-
Chromatography:
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[2][3]
-
Quantitation: Linear calibration curve from 0.05-10 ng/mL.[2][3]
Method 3: Using Diphenhydramine as an Internal Standard
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate from alkalized human plasma.
-
Chromatography: Not detailed in the available abstract.
-
Mass Spectrometry: Electrospray ionization in positive ion mode with selected reaction monitoring (SRM).
-
Quantitation: The lower limit of quantitation was 0.2 ng/mL for chlorpheniramine.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis in quantitative bioanalysis.
Caption: Workflow for quantitative analysis using Liquid-Liquid Extraction.
The Logical Superiority of Deuterated Standards
The rationale for the superior performance of deuterated internal standards can be visualized through a logical relationship diagram.
Caption: Logical basis for the superiority of deuterated internal standards.
Conclusion
The use of this compound as an internal standard provides a clear advantage in the quantitative analysis of chlorpheniramine. Its identical physicochemical and chromatographic behavior to the unlabeled analyte ensures that it accurately accounts for variations during sample processing and analysis, leading to superior accuracy and precision. While non-deuterated internal standards like brompheniramine and diphenhydramine can yield acceptable results, the potential for differential matrix effects and chromatographic behavior introduces a greater risk of variability. For researchers, scientists, and drug development professionals striving for the highest quality data, the adoption of deuterated internal standards is a critical step in ensuring the reliability and robustness of their quantitative bioanalytical methods.
References
A Comparative Guide to Analytical Methods for Chlorpheniramine Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies for the quantification of chlorpheniramine, a common antihistamine. The focus is on providing a framework for understanding the role and benefits of using a deuterated internal standard, such as Chlorpheniramine-d6, in enhancing the accuracy and precision of bioanalytical methods. While direct inter-laboratory comparison data for this compound is not publicly available, this document compiles and compares published methods for chlorpheniramine analysis, offering insights into their performance and experimental protocols. The inclusion of a deuterated internal standard is a critical component of robust quantitative analysis, particularly in complex matrices like plasma.
The Role of this compound as an Internal Standard
In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector.
This compound is an isotopically labeled version of chlorpheniramine, where six hydrogen atoms are replaced with deuterium. This makes it an excellent internal standard for the quantitative analysis of chlorpheniramine for several reasons:
-
Similar Chemical and Physical Properties: It behaves nearly identically to chlorpheniramine during sample preparation (e.g., extraction) and chromatographic separation. This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Distinct Mass-to-Charge Ratio (m/z): In mass spectrometry, this compound is easily distinguished from the unlabeled chlorpheniramine due to its higher mass. This allows for simultaneous detection without interference.
-
Co-elution: It typically co-elutes with chlorpheniramine, which is ideal for correcting for matrix effects in electrospray ionization.
Comparison of Analytical Methods
The following tables summarize the performance of various published methods for chlorpheniramine quantification. These methods, while not all explicitly using this compound, represent common approaches where a deuterated internal standard would be highly beneficial. The data is extracted from individual validation studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique commonly used for the quantification of drugs in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for this application.
| Parameter | Method 1 (LC-MS/MS) [1][2][3] | Method 2 (LC-MS/MS) | Method 3 (LC-MS) [4][5] |
| Internal Standard | Brompheniramine | Diphenhydramine | Not specified in abstract |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.05 - 10 ng/mL | 0.1 - 50.0 ng/mL[5] | 0.52 - 20.8 ng/mL[4][5] |
| Accuracy (Bias %) | 99.1 - 106.6% | -7.3 to +2.8%[5] | Not specified in abstract |
| Precision (%RSD) | Intra-day: 1.5 - 6.8%Inter-day: 2.4 - 9.0% | < 14.5%[5] | 0.0 - 13.9%[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL[5] | 0.52 ng/mL |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC with UV or other detectors is also widely used, particularly for pharmaceutical dosage forms. While less sensitive than LC-MS/MS, it is a robust and cost-effective technique. An internal standard is crucial for improving precision.
| Parameter | Method 4 (RP-HPLC) [6] |
| Internal Standard | Cyanocobalamin[6] |
| Matrix | Tablet Formulation[6] |
| Linearity Range | 1 - 50 µg/mL[6] |
| Accuracy (% Recovery) | 98 - 100%[6] |
| Precision (%RSD) | Intra-day: 0.42%Inter-day: 0.18%[6] |
| Lower Limit of Detection (LOD) | 0.014 µg/mL[6] |
| Lower Limit of Quantification (LOQ) | 0.044 µg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols based on the reviewed literature.
Protocol 1: LC-MS/MS Analysis of Chlorpheniramine in Human Plasma
This protocol is a composite based on typical bioanalytical methods where this compound would be the ideal internal standard.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [1][2][3]
-
To 500 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., diethyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [1]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 or C8 column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm).[1]
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 2.5 mM NH4OH).[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
- Chlorpheniramine: e.g., m/z 275.1 → 230.1
- This compound: e.g., m/z 281.1 → 236.1
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.
Protocol 2: HPLC-UV Analysis of Chlorpheniramine in Pharmaceutical Tablets
1. Sample Preparation [6]
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of chlorpheniramine.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of water and methanol).
-
Add the internal standard (e.g., cyanocobalamin).[6]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to a known volume with the solvent.
-
Filter an aliquot through a 0.45 µm filter before injection.
2. Chromatographic Conditions [6]
-
HPLC System: Shimadzu LC-2010 or equivalent.
-
Column: C18 column (e.g., Luna 5µ, 250 x 4.6 mm).[6]
-
Mobile Phase: Isocratic mixture of methanol and a phosphate buffer (e.g., 30:70 v/v, pH 4.0).[6]
-
Flow Rate: 1 mL/min.[6]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 215 nm.[6]
-
Column Temperature: 30°C.[6]
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of chlorpheniramine in a biological matrix using an internal standard like this compound.
Caption: Bioanalytical workflow for chlorpheniramine quantification.
This guide serves as a resource for researchers to compare common analytical techniques for chlorpheniramine and to understand the integral role of a deuterated internal standard in achieving reliable and accurate results. The provided protocols offer a starting point for method development and validation.
References
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of an Analytical Method with a Different Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The integrity and comparability of bioanalytical data are fundamental in drug development and scientific research. When analytical methods evolve, for instance by substituting an internal standard (IS), a thorough cross-validation is imperative to ensure data consistency. This guide provides an objective comparison and detailed protocols for the cross-validation of an analytical method against a revised version utilizing a different internal standard, with supporting experimental data and visualizations.
Cross-validation verifies that a modified analytical method produces results comparable to the original, validated method.[1][2] This process is critical when changes are introduced, such as alterations in analytical methodology, to ensure seamless data integration across different studies or laboratories.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate such validations to uphold data quality and reliability.[3][4]
The Role and Impact of an Internal Standard
An internal standard is crucial in quantitative analysis, as it corrects for variability during sample preparation and analysis.[5] The choice of IS can significantly influence the accuracy and precision of the method. While stable isotope-labeled (SIL) internal standards are often preferred, their availability or cost may necessitate the use of a structural analogue.[1][6] When a new IS is introduced, a partial or full revalidation is required to demonstrate that the method's performance remains acceptable.[2][7]
Experimental Protocols
A robust cross-validation study is essential to compare the performance of the analytical method with the original and the new internal standard.
Objective
To compare the performance of a validated analytical method using an original internal standard (IS-A) with the same method utilizing a new internal standard (IS-B) for the quantification of an analyte in a biological matrix.
Materials
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.[4]
-
Analyte reference standard.
-
Original Internal Standard (IS-A) reference standard.
-
New Internal Standard (IS-B) reference standard.
-
Quality Control (QC) samples at low, medium, and high concentrations, prepared with both IS-A and IS-B.[1][6]
Methodology
-
Preparation of Quality Control (QC) Samples:
-
Prepare three levels of QC samples (low, medium, and high) by spiking the biological matrix with known concentrations of the analyte.[1]
-
Divide the QC samples into two sets.
-
-
Sample Analysis:
-
Set A: Analyze the QC samples using the validated analytical method with the original internal standard (IS-A).[6]
-
Set B: In parallel, analyze an identical set of QC samples using the same method but substituting IS-A with the new internal standard (IS-B).[6]
-
To minimize inter-assay variability, each set of samples should be analyzed in a single analytical run.[1]
-
-
Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in each QC sample for both methods.
-
For at least two-thirds of the QC samples, the percent difference between the results from the two methods should be within ±20% of their mean.[1]
-
The precision (%CV) for the analysis of each set of QCs should be within 15.0% for chromatographic assays.[2]
-
The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration for chromatographic assays.[2]
-
Data Presentation
Summarizing quantitative data in structured tables is crucial for a clear comparison of the two methods.
Table 1: Comparison of Accuracy with Original IS vs. New IS
| QC Level | Nominal Conc. (ng/mL) | \multicolumn{3}{c|}{Original Internal Standard (IS-A)} | \multicolumn{3}{c|}{New Internal Standard (IS-B)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Measured Conc. (ng/mL) | Accuracy (%) | % Difference from IS-B * | Mean Measured Conc. (ng/mL) | Accuracy (%) | % Difference from IS-A * | | Low | 5.0 | 4.9 | 98.0 | -2.02 | 5.0 | 100.0 | 2.02 | | Medium | 50.0 | 51.5 | 103.0 | 2.91 | 50.0 | 100.0 | -2.91 | | High | 400.0 | 392.0 | 98.0 | -1.52 | 398.0 | 99.5 | 1.52 |
% Difference = ((Conc_A - Conc_B) / mean(Conc_A, Conc_B)) * 100
Table 2: Comparison of Precision with Original IS vs. New IS
| QC Level | Nominal Conc. (ng/mL) | \multicolumn{2}{c | }{Original Internal Standard (IS-A)} | \multicolumn{2}{c | }{New Internal Standard (IS-B)} |
| Std. Dev. | Precision (%CV) | Std. Dev. | Precision (%CV) | ||
| Low | 5.0 | 0.35 | 7.1 | 0.30 | 6.0 |
| Medium | 50.0 | 2.58 | 5.0 | 2.25 | 4.5 |
| High | 400.0 | 15.68 | 4.0 | 13.93 | 3.5 |
Visualizing the Cross-Validation Workflow
A diagram illustrating the logical flow of the cross-validation process can aid in understanding the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Linearity and Range Assessment: Featuring Chlorpheniramine-d6 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precision and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative assessment of Chlorpheniramine-d6 as an internal standard, focusing on the key validation parameters of linearity and range. We will explore supporting experimental data from various studies and compare its performance with alternative internal standards.
The Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknowns. The use of an IS is crucial for correcting for variability during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. An ideal internal standard, like a deuterated version of the analyte (e.g., this compound for Chlorpheniramine), co-elutes with the analyte and experiences similar matrix effects, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocol for Assessing Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
A typical experimental protocol for determining the linearity and range of a bioanalytical method for Chlorpheniramine using this compound as an internal standard is as follows:
-
Preparation of Stock Solutions: Prepare a primary stock solution of Chlorpheniramine and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Preparation of Calibration Standards: Serially dilute the Chlorpheniramine stock solution with blank biological matrix (e.g., human plasma) to prepare a series of calibration standards at a minimum of six to eight different concentration levels.
-
Addition of Internal Standard: Spike a fixed concentration of the this compound internal standard solution into each calibration standard, quality control sample, and study sample.
-
Sample Preparation: Extract the analyte and internal standard from the biological matrix using a suitable technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific transitions for both Chlorpheniramine and this compound.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The acceptance criteria for linearity typically include a correlation coefficient (r) of ≥ 0.99 and that the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Performance Comparison of Internal Standards
The following table summarizes the linearity and range data from various studies that have quantified Chlorpheniramine in human plasma using different internal standards. This allows for an objective comparison of the performance of methods utilizing this compound and its alternatives.
| Internal Standard | Analyte (Chlorpheniramine) Linear Range | Correlation Coefficient (r or r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| This compound | 0.025 - 20 ng/mL | > 0.99 | 0.025 ng/mL | 20 ng/mL | [1] |
| Chlorpheniramine-d4 | 0 - 160 ng/mL | Linear | 1-2 ng/mL | 160 ng/mL | [2] |
| Brompheniramine | 0.05 - 10 ng/mL | > 0.9991 | 0.05 ng/mL | 10 ng/mL | [3][4] |
| Diphenhydramine | 0.1 - 50 ng/mL | Linear | 0.1 ng/mL | 50 ng/mL | [5] |
| (No Internal Standard Mentioned) | 0.52 - 20.8 ng/mL | Excellent | 0.52 ng/mL | 20.8 ng/mL | [6] |
Note: The performance of a method is dependent on various factors including the sample preparation technique, and the specific LC-MS/MS instrumentation used.
Data Interpretation and Key Considerations
The data presented in the table demonstrates that methods employing a deuterated internal standard, such as this compound or -d4, can achieve excellent linearity over a wide dynamic range, with LLOQs in the low picogram per milliliter level. This high sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low.
While non-deuterated structural analogs like Brompheniramine and Diphenhydramine can also be used to develop robust and linear methods, stable isotope-labeled internal standards like this compound are generally considered the "gold standard" in quantitative bioanalysis by mass spectrometry. This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and ionization, thus providing the most accurate correction for potential variabilities.
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing linearity and the fundamental principle of using an internal standard for calibration.
Caption: Experimental workflow for linearity and range assessment.
Caption: Principle of internal standard for linear calibration.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The data presented in this guide indicates that this compound serves as an excellent internal standard for the quantification of Chlorpheniramine, enabling the development of highly sensitive, linear, and reliable LC-MS/MS methods. While other deuterated and non-deuterated alternatives can also yield acceptable performance, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality data in regulated bioanalysis. Researchers and drug development professionals should carefully consider the specific requirements of their studies when selecting an internal standard and rigorously validate the linearity and range of their analytical methods.
References
- 1. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive GLC-mass spectrometric determination of chlorpheniramine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of paracetamol, pseudoephedrine, dextrophan and chlorpheniramine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Recovery and Matrix Effect Validation for Chlorpheniramine-d6 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of Chlorpheniramine-d6 as an internal standard in bioanalytical assays, with a specific focus on recovery and matrix effect. Due to the limited availability of direct comparative data in published literature for this compound, this document outlines the established experimental protocols and acceptance criteria based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Researchers can use this guide to design and execute their own validation studies and to benchmark their results against industry standards.
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) methods.[4] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[4]
Table 1: Recovery of this compound (Template)
| Quality Control Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean (% Recovery) | % RSD |
| Low QC | |||||
| Medium QC | |||||
| High QC |
Acceptance Criteria: The precision of the recovery across the low, medium, and high QC levels, as measured by the Relative Standard Deviation (%RSD), should ideally be ≤15%.
Table 2: Matrix Effect Evaluation for this compound (Template)
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8] It is a critical parameter to evaluate to ensure that the accuracy, precision, and sensitivity of the method are not compromised.[8] The use of a stable isotope-labeled internal standard like this compound is the preferred approach to mitigate matrix effects.[8]
| Biological Matrix Lot | Analyte Peak Area (A) | IS Peak Area (B) | Analyte/IS Ratio (A/B) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Lot 1 | ||||||
| Lot 2 | ||||||
| Lot 3 | ||||||
| Lot 4 | ||||||
| Lot 5 | ||||||
| Lot 6 | ||||||
| Mean | ||||||
| % RSD |
Acceptance Criteria: The coefficient of variation (%CV or %RSD) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.[4]
Experimental Protocols
The following are detailed methodologies for conducting recovery and matrix effect validation experiments for this compound.
Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for this compound from the biological matrix.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Extracted Samples): Spike blank biological matrix with this compound at three concentration levels (low, medium, and high). Process these samples through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix without the internal standard. Spike the resulting extract with this compound at the same three concentration levels as Set 1. These samples represent 100% recovery.[7]
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation: Calculate the percent recovery for each QC level using the following formula:
% Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100
Matrix Effect Assessment
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of this compound.[4]
Procedure:
-
Obtain at least six different sources (lots) of the blank biological matrix. [4]
-
Prepare three sets of samples for each matrix lot:
-
Set A (Neat Solution): Prepare a solution of this compound in the mobile phase or a reconstitution solvent at the intended working concentration.
-
Set B (Post-Extraction Spike): Extract each of the six lots of blank biological matrix. Spike the resulting extracts with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike each of the six lots of blank biological matrix with this compound at the same concentration as Set A and process through the entire extraction procedure. (This set is primarily for recovery but can be used for comparison).
-
-
Analysis: Analyze the samples from Set A and Set B.
-
Calculations:
-
Matrix Factor (MF): Calculate the matrix factor for this compound for each matrix lot.
MF = (Peak area in the presence of matrix (Set B)) / (Mean peak area in neat solution (Set A))
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard-Normalized Matrix Factor: When assessing the matrix effect on the analyte, the internal standard-normalized matrix factor is calculated to demonstrate that the deuterated internal standard effectively compensates for the matrix effect.
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of this compound)
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the validation of recovery and matrix effect.
Caption: Workflow for Recovery Assessment of this compound.
Caption: Workflow for Matrix Effect Assessment of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Chlorpheniramine-d6: A Procedural Guide for Laboratory Professionals
The proper disposal of Chlorpheniramine-d6, a deuterated internal standard, is critical to ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its toxicological profile, this compound must be managed as hazardous chemical waste. This guide provides essential, step-by-step instructions for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment, such as a laboratory fume hood.[1]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: Required when dusts are generated.
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific waste container for this compound. The label must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound Maleate".
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[1] Keep it separate from non-hazardous laboratory trash.
Step 2: Containerization of Waste
-
Select an Appropriate Container: Use a sturdy, chemically resistant container with a tightly sealing lid.[1] The container must be in good condition and free from leaks.
-
Solid Waste: Place any solid this compound, contaminated materials (e.g., weighing papers, pipette tips), and spill cleanup debris directly into the designated hazardous waste container.
-
Keep Container Closed: The waste container must remain closed except when waste is being added.[3]
Step 3: Arranging for Final Disposal
-
Professional Disposal Service: The primary and mandatory method for disposal is to engage a licensed professional hazardous waste disposal company.[1][4] These companies are equipped to handle and transport toxic chemical waste according to regulatory standards.
-
Approved Disposal Methods: The typical disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Regulatory Adherence: Ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed.[1] Never dispose of this compound down the drain or in regular trash.[1][5]
Step 4: Decontamination of Empty Containers
-
Initial Rinse: The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste.[3] Pour a small amount of a suitable solvent (e.g., methanol) into the container, rinse all interior surfaces thoroughly, and decant the rinsate into your hazardous waste container.
-
Subsequent Rinses: After the initial rinsate is collected for hazardous disposal, the container can be washed normally.
-
Label Defacement: Before recycling or discarding the clean container, ensure all original chemical labels are completely removed or defaced.[6]
Hazard and Transportation Data
The following table summarizes key quantitative data for this compound, which is essential for creating waste profiles and shipping manifests.
| Parameter | Data | Citation |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3) | [1][5] |
| Acute Toxicity, Dermal (Category 3) | [5] | |
| Skin Corrosion (Category 1B) | [5] | |
| Serious Eye Damage (Category 1) | [5] | |
| STOT - Single Exposure (Category 3) | [2][5] | |
| STOT - Repeated Exposure (Category 2) | [5] | |
| Toxicity Data (LD50) | Oral - Rat: 306 mg/kg (for non-deuterated Chlorpheniramine Maleate) | [4] |
| Oral - Mouse: 130 mg/kg (for non-deuterated Chlorpheniramine Maleate) | [4] | |
| Transportation Info | UN Number | UN2811 |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Chlorpheniramine Maleate) | |
| Hazard Class | 6.1 | |
| Packing Group | III |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemdmart.com [chemdmart.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Guide to Handling Chlorpheniramine-d6
Essential safety protocols and logistical plans are critical for the secure handling and disposal of Chlorpheniramine-d6 in a laboratory setting. This deuterated compound, while invaluable for research, presents significant health risks, including toxicity upon ingestion or skin contact, severe skin and eye damage, and potential organ damage from repeated exposure.[1] Adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive array of personal protective equipment is mandatory when working with this compound to prevent accidental exposure. This includes, but is not limited to, appropriate eye, hand, and body protection.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to NIOSH (US) or EN166 (EU) standards. | Protects against splashes and dust, preventing severe eye damage.[1][2][3] |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes or aerosols.[4] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable chemically resistant gloves. | Prevents skin contact, as the substance is toxic and can cause severe burns.[1][4] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Protective Clothing | As needed, based on the scale of work. | Offers additional protection for extensive handling procedures.[6] | |
| Respiratory Protection | Fume Hood or Exhaust Ventilation | Use a laboratory fume hood or other appropriate local exhaust ventilation. | Minimizes inhalation of dust or aerosols, which can be harmful.[2][7] |
| Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if engineering controls are insufficient to maintain exposure below permissible limits.[3][4] |
Operational Plan: Handling and Storage
Engineering Controls: All handling of this compound should occur within a designated area equipped with a laboratory fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[2][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[5]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid material within a fume hood to contain any dust. Avoid the formation of dust and aerosols.[2][7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5]
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[7]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting.[7] Immediately call for medical help.[1]
Spills:
-
Evacuate the area and ensure adequate ventilation.[7]
-
Wear appropriate PPE, including respiratory protection.[7]
-
Contain the spill using an inert absorbent material.
-
Carefully sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[3][6]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: Dispose of contaminated materials, including gloves, absorbent pads, and empty containers, in a designated hazardous waste container.
-
Waste Disposal: Disposal must be conducted in accordance with all official federal, state, and local regulations.[1] Do not allow the product to enter the sewage system or groundwater.[1] Engage a licensed hazardous material disposal company for final disposal.[7]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. This compound Maleate Salt | CAS No: 1219806-45-7 [aquigenbio.com]
- 6. pccarx.com [pccarx.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemdmart.com [chemdmart.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
